SPK-601
Description
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Structure
2D Structure
Properties
IUPAC Name |
potassium;[(1R,2R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7-,8-,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UATZLORTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473281-59-3, 1096687-52-3 | |
| Record name | D609, c-exo-o-exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473281593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LMV-601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096687523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D609, C-EXO-O-EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORL3IIA7RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LMV-601 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6IDM1E83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SPK-601 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
SPK-601, also known as LMV-601, is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] This enzyme plays a crucial role in various cellular signaling pathways by hydrolyzing phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). In the context of cancer, particularly in certain hematological malignancies, the inhibition of PC-PLC by this compound has been shown to disrupt pro-survival signals, thereby sensitizing cancer cells to other therapeutic agents.
A key elucidated mechanism of this compound in cancer comes from studies in B-cell acute lymphoblastic leukemia (B-ALL).[4] In this setting, glucocorticoids such as dexamethasone can paradoxically activate a pro-survival pathway mediated by the CXCR4 receptor and subsequent PLC activation. This compound intervenes by inhibiting PLC, thus blocking this survival signal and enhancing the cytotoxic effects of the glucocorticoid.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical B-ALL models. The data is derived from studies on the Nalm-6 and RS4;11 cell lines.
Table 1: Effect of this compound on Dexamethasone-Induced Cell Mortality in B-ALL Cell Lines
| Cell Line | Treatment | Outcome | Statistical Significance (p-value) |
| Nalm-6 | Dexamethasone + this compound | Increased cell mortality compared to Dexamethasone alone | Not explicitly stated, but combination shows significant effect |
| RS4;11 | Dexamethasone + this compound | Increased cell mortality compared to Dexamethasone alone | Not explicitly stated, but combination shows significant effect |
Table 2: Effect of this compound on Calcium Signaling in B-ALL Cell Lines
| Cell Line | Stimulation | Effect of this compound | Statistical Significance (p-value vs. Control) |
| Nalm-6 | Carbachol (Cch) | Significantly reduced maximal ER Ca2+ release | p = 0.0013[4] |
| RS4;11 | Carbachol (Cch) | Significantly reduced maximal ER Ca2+ release | p = 0.0114[4] |
| Nalm-6 | ATP | Significantly reduced maximal ER Ca2+ release | p = 0.0017[4] |
| Nalm-6 | Dexamethasone | Reduced maximal cytosolic Ca2+ entry | p = 0.0005[4] |
| RS4;11 | Dexamethasone | Reduced maximal cytosolic Ca2+ entry | p < 0.0001[4] |
| Nalm-6 | Dexamethasone (in Ca2+-free buffer) | Significantly reduced maximal ER Ca2+ release | p = 0.0092[4] |
| RS4;11 | Dexamethasone (in Ca2+-free buffer) | Significantly reduced maximal ER Ca2+ release | p < 0.0001[4] |
Signaling Pathways
The signaling pathway elucidated in B-ALL demonstrates how this compound counteracts glucocorticoid-induced resistance.
Experimental Protocols
Cell Culture
-
Cell Lines: Nalm-6 and RS4;11 B-ALL cells were used.
-
Media: Cells were cultured in appropriate media (specifics not detailed in the provided snippets).
-
Conditions: Standard cell culture conditions were maintained (e.g., 37°C, 5% CO2).
Cell Mortality Assay
-
Method: Cell mortality was assessed using a CCK-8 (Cell Counting Kit-8) staining assay.[4]
-
Procedure:
-
Nalm-6 and RS4;11 cells were treated with Dexamethasone, this compound, or a combination of both.
-
After 48 hours of treatment, CCK-8 solution was added to the cell cultures.
-
Plates were incubated for a specified period to allow for the colorimetric reaction to develop.
-
The absorbance was measured using a microplate reader to determine the number of viable cells.
-
Cytosolic Calcium Measurements
-
Method: Intracellular calcium levels were measured using the fluorescent calcium indicator Fura-2.[4]
-
Procedure:
-
Cells were loaded with Fura-2 AM.
-
For experiments measuring endoplasmic reticulum (ER) calcium release, cells were placed in a Ca2+-free buffer.[4] For measuring cytosolic calcium entry, a Ca2+-containing buffer (4 mM Ca2+) was used.[4]
-
Cells were preincubated with this compound (10 µM) and other inhibitors as required during the Fura-2 loading step.[4][5]
-
Cells were stimulated with agonists such as Dexamethasone (125 nM), carbachol (1 mM), or ATP (0.5 mM).[4]
-
Changes in Fura-2 fluorescence, corresponding to changes in intracellular calcium concentration, were recorded over time using a suitable fluorescence imaging system.
-
Experimental Workflow
The general workflow for investigating the effect of this compound on dexamethasone sensitivity in B-ALL cells is as follows:
References
The Biological Activity of SPK-601: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPK-601, also known as LMV-601, is a potent and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine. The dysregulation of PC-PLC activity has been implicated in various pathological conditions, including cancer and viral infections. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PC-PLC. This inhibition disrupts the production of DAG, a key signaling molecule that activates multiple downstream pathways involved in cell proliferation, differentiation, and cytoskeletal organization. Notably, the inhibition of PC-PLC by this compound has been shown to suppress the activation of the small GTPases Rho and Cdc42, which are critical regulators of cell motility and invasion.
Quantitative Data Summary
The biological activity of this compound has been quantified in both enzymatic and cell-based assays. The available data is summarized in the tables below for clear comparison.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Inhibitor | IC50 | Assay Details | Source |
| Bacillus cereus PC-PLC | This compound | Similar to D609 | Purified enzyme assay | [1][2] |
Note: The precise IC50 value for this compound against purified PC-PLC is proprietary. However, it has been demonstrated to have a dose-response curve and potency comparable to the well-characterized PC-PLC inhibitor, D609.
Table 2: Cell-Based Activity
| Cell Line | Biological Effect | IC50 | Assay Duration | Source |
| HPV-31 positive human cervical epithelial cells | Inhibition of cell growth | 16 µg/mL | 72 hours |
Table 3: Downstream Signaling Effects
| Cellular Process | Effect of this compound | Target Molecules | Cell System | Source |
| Second Messenger Production | Suppression | Diacylglycerol (DAG), Phosphatidic Acid (PA) | Wounded cells | [1][2] |
| GTPase Activation | Suppression | Rho, Cdc42 | Wounded cells | [1][2] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of PC-PLC by this compound leads to a reduction in DAG and subsequent downstream signaling events.
Caption: PC-PLC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard laboratory techniques.
In Vitro PC-PLC Inhibition Assay (Amplex Red Method)
This assay is a common method for measuring PC-PLC activity and can be adapted to screen for inhibitors like this compound.
Experimental Workflow:
Caption: Workflow for the in vitro PC-PLC inhibition assay.
Materials:
-
Purified Bacillus cereus PC-PLC
-
This compound
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Phosphatidylcholine (PC) substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 0.1% Triton X-100)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all enzymes and reagents in the appropriate buffers.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, PC-PLC enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the PC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add a detection cocktail containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase to each well.
-
Fluorescence Measurement: Incubate for a further 15-30 minutes at room temperature, protected from light, and then measure the fluorescence at an excitation of ~571 nm and an emission of ~585 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HPV-31 Cell Growth Inhibition Assay
This assay determines the effect of this compound on the proliferation of HPV-31 positive cells.
Experimental Workflow:
Caption: Workflow for the cell growth inhibition assay.
Materials:
-
HPV-31 positive human cervical epithelial cells
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well clear or black microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed the HPV-31 positive cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Rho/Cdc42 Activation Assay (Pull-down Assay)
This assay is used to determine the levels of active, GTP-bound Rho and Cdc42 in cell lysates.
Experimental Workflow:
References
SPK-601: A Technical Guide to its Function in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPK-601 is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling cascades. By blocking the activity of PC-PLC, this compound modulates the production of the second messenger diacylglycerol (DAG), which in turn affects the activation of downstream effector proteins, including the Rho family of small GTPases. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in signal transduction. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PC-PLC pathway.
Introduction to this compound and its Target: PC-PLC
This compound is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG).[1] PC-PLC is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Its activity has been shown to be upregulated in certain pathological conditions, making it a potential therapeutic target.[4][5] this compound's inhibitory action on PC-PLC allows for the targeted disruption of signaling pathways that are dependent on DAG production.
The Core Signaling Pathway of this compound
The primary mechanism of action of this compound is the direct inhibition of PC-PLC. This enzymatic blockade has a direct impact on the intracellular levels of the second messenger DAG. DAG plays a crucial role in a multitude of signaling pathways, most notably through its ability to activate protein kinase C (PKC) isoforms and to influence the activity of small GTPases.
In the context of cellular processes such as single-cell wound repair, the inhibition of PC-PLC by this compound has been demonstrated to suppress the localized production of DAG at the site of injury.[1] This reduction in DAG levels directly correlates with a decrease in the activation of the Rho family GTPases, Rho and Cdc42.[1] These GTPases are critical regulators of the actin cytoskeleton and are essential for processes like the formation of contractile actomyosin rings necessary for wound closure.[6][7]
Signaling Pathway Diagram
Caption: this compound inhibits PC-PLC, blocking DAG production and downstream signaling.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on PC-PLC has been quantified, demonstrating a dose-dependent effect. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of PC-PLC by this compound
| Compound | Target | Assay System | IC50 / Ki | Reference |
| This compound | PC-PLC | Purified Bacillus cereus PC-PLC | Similar to D609 | [1] |
| D609 | PC-PLC | Purified Bacillus cereus PC-PLC | Ki = 6.4 µM | [8] |
| D609 | cPLA2 | Purified bovine spleen cPLA2 | IC50 ≈ 375 µM | [9] |
Table 2: Cellular Effects of this compound
| Effect | Cellular Context | Quantification | Reference |
| Suppression of DAG production | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |
| Inhibition of Rho activation | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |
| Inhibition of Cdc42 activation | Wounded Xenopus oocytes | Statistically significant reduction (p < 0.005) | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro PC-PLC Activity Assay
This protocol is adapted from methods used for assaying purified bacterial PC-PLC.
Objective: To determine the dose-dependent inhibition of purified PC-PLC by this compound.
Materials:
-
Purified PC-PLC from Bacillus cereus
-
This compound (and D609 as a positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
Amplex Red PC-PLC assay kit or similar fluorometric or colorimetric assay system
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound and D609 in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitors to the respective wells. Include a vehicle control (solvent only).
-
Add the purified PC-PLC enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PC-PLC substrate (e.g., phosphatidylcholine) and the components of the detection system (e.g., Amplex Red, alkaline phosphatase, choline oxidase).
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Live-Cell Imaging of DAG Production
This protocol describes the use of a genetically encoded biosensor to visualize DAG production in real-time.
Objective: To qualitatively and quantitatively assess the effect of this compound on DAG production in living cells.
Materials:
-
Cell line of interest (e.g., Xenopus oocytes, mammalian cell line)
-
Plasmid encoding a DAG biosensor (e.g., eGFP-C1a)
-
Transfection reagent or microinjection setup
-
Confocal or fluorescence microscope with live-cell imaging capabilities
-
This compound
-
Cell culture medium and imaging solution
Protocol:
-
Introduce the DAG biosensor plasmid into the cells using an appropriate method (e.g., transfection for cell lines, microinjection for oocytes).
-
Allow time for biosensor expression (typically 24-48 hours).
-
Culture the cells in an imaging chamber compatible with the microscope.
-
Pre-incubate a subset of the cells with this compound at the desired concentration for a specified time. Include a vehicle control group.
-
Induce a cellular response known to generate DAG (e.g., wounding, growth factor stimulation).
-
Acquire time-lapse images of the cells, focusing on the subcellular localization of the DAG biosensor. An increase in fluorescence at the plasma membrane is indicative of DAG production.
-
Quantify the change in membrane fluorescence over time in both control and this compound-treated cells to determine the extent of DAG suppression.
Rho and Cdc42 Activation Pull-Down Assay
This protocol details a method to measure the levels of active (GTP-bound) Rho and Cdc42.
Objective: To determine the effect of this compound on the activation state of Rho and Cdc42.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
GST-fusion protein of a Rho-binding domain (RBD) or a Cdc42/Rac-interactive binding (CRIB) domain, pre-coupled to glutathione-agarose beads
-
Antibodies specific for RhoA and Cdc42
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Culture cells and treat with either vehicle or this compound.
-
Stimulate the cells to induce Rho/Cdc42 activation.
-
Lyse the cells in a buffer that preserves the GTP-bound state of the GTPases.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with the GST-RBD or GST-CRIB beads to "pull down" the active GTPases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against RhoA and Cdc42 to detect the amount of active GTPase.
-
Analyze a portion of the total cell lysate to determine the total levels of RhoA and Cdc42 as a loading control.
-
Quantify the band intensities to determine the relative change in Rho and Cdc42 activation in this compound-treated cells compared to controls.
Visualizations of Experimental Workflows
In Vitro PC-PLC Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of this compound on PC-PLC activity.
Rho/Cdc42 Activation Pull-Down Assay Workflow
Caption: Workflow for assessing Rho/Cdc42 activation via pull-down assay.
Conclusion
This compound is a valuable research tool for investigating the roles of the PC-PLC/DAG signaling axis in various cellular functions. Its specific inhibition of PC-PLC allows for the precise dissection of downstream pathways involving Rho and Cdc42. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies and for professionals evaluating the therapeutic potential of targeting this pathway. Further research into the broader effects of this compound on cellular signaling and its in vivo efficacy will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting phosphatidylcholine-specific phospholipase C for atherogenesis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho family GTPases bring a familiar ring to cell wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of LMV-601
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of LMV-601 (also known as SPK-601), a novel antiviral agent. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and biological testing.
Introduction to LMV-601
LMV-601 is the specific (-)-enantiomer of the exo,exo-diastereomer of D-609, a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. By targeting this host cell enzyme, LMV-601 disrupts the replication of a range of viruses, including Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV)[1]. This mechanism of action, which involves blocking both viral DNA replication and the expression of viral genes, represents a promising strategy for the development of new antiviral therapies[1]. Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of LMV-601, leading to its advancement into early-stage clinical development for the treatment of HSV infections[1].
Mechanism of Action: Inhibition of PC-PLC
The primary molecular target of LMV-601 is phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3]. PC-PLC is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). Many viruses co-opt this signaling pathway to facilitate their replication and assembly.
LMV-601 acts as a competitive inhibitor of PC-PLC, effectively blocking its catalytic activity[1]. By inhibiting PC-PLC, LMV-601 disrupts the cellular environment necessary for viral replication. LMV-601 has been shown to be approximately fourfold more active in inhibiting PC-PLC compared to the (+)-exo,exo-enantiomer, highlighting the stereospecificity of its interaction with the enzyme[1].
Synthesis of LMV-601
The synthesis of LMV-601 is a multi-step process that involves the stereoselective synthesis of the exo,exo-diastereomer of the tricyclo[5.2.1.02,6]decan-9-ol precursor, followed by chiral resolution to isolate the desired (-)-enantiomer and subsequent conversion to the final xanthate product.
The synthesis begins with the Diels-Alder reaction of cyclopentadiene with itself to form dicyclopentadiene. This is followed by hydrogenation to yield the saturated tricyclo[5.2.1.02,6]decane core structure.
-
Oxidation to Tricyclo[5.2.1.02,6]decan-9-one: The saturated tricyclo[5.2.1.02,6]decane is oxidized to the corresponding ketone using standard oxidizing agents such as chromic acid or Jones reagent.
-
Stereoselective Reduction: The resulting ketone is then reduced to the exo,exo-alcohol. The stereoselectivity of this reduction is crucial.
-
Reagents: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
-
Procedure: The ketone is dissolved in the appropriate solvent and cooled to 0°C. The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure exo,exo-alcohol.
-
-
Chiral Resolution: The racemic exo,exo-alcohol is resolved into its constituent enantiomers using chiral chromatography.
-
Stationary Phase: A chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is used.
-
Mobile Phase: A mixture of hexanes and isopropanol is typically employed as the mobile phase. The optimal ratio is determined empirically to achieve baseline separation of the enantiomers.
-
Detection: The eluting enantiomers are detected by UV absorbance. Fractions corresponding to the (-)-enantiomer are collected.
-
-
Xanthate Formation: The purified (-)-exo,exo-tricyclo[5.2.1.02,6]decan-9-ol is converted to LMV-601.
-
Reagents: Carbon disulfide (CS2) and potassium hydroxide (KOH).
-
Procedure: The alcohol is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is treated with potassium hydroxide, followed by the dropwise addition of carbon disulfide at low temperature.
-
Work-up: The resulting potassium xanthate salt (LMV-601) is precipitated, collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Preclinical Data
LMV-601 has demonstrated potent antiviral activity in a variety of preclinical models. The quantitative data from these studies are summarized below.
| Parameter | Virus | Cell Line/Model | Value | Reference |
| IC50 (PC-PLC Inhibition) | - | Enzyme Assay | ~4-fold more potent than (+)-enantiomer | [1] |
| IC50 (Antiviral Activity) | HSV-2 | - | Not explicitly stated | [1] |
| LD50 (Cytotoxicity) | - | - | Not explicitly stated | [1] |
| Therapeutic Index (LD50/IC50) | HSV-2 | - | ~2-fold higher than racemate and (+)-enantiomer | [1] |
| In vivo Efficacy (Topical) | HSV-2 | BALB/c mice | Dose-dependent improvement in symptoms (1.25-2.5% w/w) | [1] |
| In vitro Efficacy (mRNA reduction) | HPV-16, 18, 31 | Human cervical carcinoma cells | >50-fold reduction at 40 µg/mL; ~1000-fold at ≥80 µg/mL | [1] |
Key Experimental Protocols
This assay measures the ability of LMV-601 to inhibit the enzymatic activity of PC-PLC.
-
Materials: Purified PC-PLC enzyme, a suitable substrate (e.g., a fluorescently labeled phosphatidylcholine analog), assay buffer, and a microplate reader.
-
Procedure: a. A reaction mixture containing the PC-PLC enzyme and assay buffer is prepared. b. Varying concentrations of LMV-601 (or control compounds) are added to the reaction mixture and pre-incubated. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is incubated at a controlled temperature, and the increase in fluorescence (due to substrate cleavage) is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This cell-based assay determines the concentration of LMV-601 required to inhibit virus-induced cell death.
-
Materials: A susceptible host cell line (e.g., Vero cells for HSV), the virus of interest, cell culture medium, and a staining solution (e.g., crystal violet).
-
Procedure: a. Host cells are seeded in multi-well plates and allowed to form a confluent monolayer. b. The cells are pre-treated with serial dilutions of LMV-601 for a defined period. c. The cells are then infected with a known amount of virus. d. After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with the corresponding concentration of LMV-601. e. The plates are incubated for several days to allow for plaque formation. f. The cells are then fixed and stained, and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the untreated virus control. The IC50 value is determined from the dose-response curve.
This animal model is used to evaluate the in vivo efficacy of topically applied LMV-601.
-
Animal Model: BALB/c mice are commonly used for this model.
-
Procedure: a. Mice are infected with a pathogenic strain of HSV-2, typically through cutaneous or mucosal routes. b. Following infection, mice are treated topically with a formulation containing LMV-601 (e.g., 1.25%, 1.875%, or 2.5% w/w in a suitable ointment base) or a vehicle control[1]. c. Treatment is typically administered twice daily for a specified duration (e.g., 10 days)[1]. d. The severity of the resulting herpetic lesions is scored daily based on a defined scale (e.g., erythema, vesicles, ulceration).
-
Data Analysis: The mean lesion scores are compared between the LMV-601-treated groups and the vehicle control group. Statistical analysis is performed to determine the significance of the observed treatment effect.
Conclusion
LMV-601 is a promising antiviral candidate with a novel mechanism of action targeting the host enzyme PC-PLC. Its stereospecific synthesis and potent preclinical activity against HSV and HPV underscore its potential for further clinical development. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development.
References
SPK-601: A Potent Inhibitor of Phosphatidylcholine-Specific Phospholipase C for Research and Drug Development
An In-depth Technical Guide
Abstract
SPK-601, also known as LMV-601, has emerged as a significant small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine. The dysregulation of the PC-PLC signaling pathway has been implicated in various pathological conditions, including cancer, viral infections, and inflammatory disorders. This compound offers a valuable tool for researchers to investigate the physiological and pathological roles of PC-PLC and presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Introduction to Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in lipid-mediated signal transduction. It catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphocholine and diacylglycerol (DAG).[1][2] DAG is a critical second messenger that activates a variety of downstream signaling proteins, most notably protein kinase C (PKC).[3] The activation of PKC, in turn, can trigger cascades such as the NF-κB and MAPK pathways, which are involved in cell proliferation, differentiation, inflammation, and apoptosis.[3]
Unlike the well-characterized phosphatidylinositol-specific phospholipases C (PI-PLCs), the mammalian PC-PLC has not yet been cloned, and its protein structure is not fully elucidated.[1] Much of the current understanding of PC-PLC enzymology is derived from the study of its bacterial homolog, particularly from Bacillus cereus.[1] The growing interest in PC-PLC as a therapeutic target stems from its association with numerous diseases. Aberrant PC-PLC activity has been linked to the progression of certain cancers, including breast and ovarian cancer, as well as to viral infections.[4]
This compound: A Novel PC-PLC Inhibitor
This compound (also known as LMV-601) is a potent inhibitor of PC-PLC.[3][5] Its chemical formula is C11H15KOS2, and it has a molecular weight of 266.46 g/mol .[5]
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | LMV-601 |
| CAS Number | 1096687-52-3 |
| Molecular Formula | C11H15KOS2 |
| Molecular Weight | 266.46 |
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PC-PLC. This inhibition has been demonstrated to be as effective as that of the well-characterized PC-PLC inhibitor, D609, in in vitro assays using purified PC-PLC from Bacillus cereus. By blocking the function of PC-PLC, this compound prevents the hydrolysis of phosphatidylcholine, leading to a reduction in the production of the second messenger diacylglycerol (DAG).
The downstream consequences of reduced DAG levels are significant. This compound has been shown to suppress the activation of the small GTPases Rho and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in processes such as cell motility, adhesion, and cytokinesis.
Figure 1: Simplified signaling pathway of PC-PLC and its inhibition by this compound.
Quantitative Data on the Biological Activity of this compound
While some specific quantitative data, such as the in vitro IC50 against purified PC-PLC, remains proprietary, comparative and cell-based data are available.
Table 1: In Vitro PC-PLC Inhibition
| Compound | Target | Assay System | Potency | Reference |
| This compound | PC-PLC | Purified Bacillus cereus PC-PLC | Dose-response curve and IC50 similar to D609 | [3] |
| D609 | PC-PLC | Purified Bacillus cereus PC-PLC | - | [3] |
| D609 | PC-PLC | - | Ki of 6.4 µM | [4] |
Table 2: Antiviral Activity of this compound
| Compound | Virus | Cell Line | Activity | IC50 | Reference |
| This compound | Human Papillomavirus 31 (HPV-31) | Human cervical epithelial cells | Inhibition of cell growth, RNA expression, and DNA replication | 16 µg/mL | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro PC-PLC Inhibition Assay (Amplex Red Method)
This assay measures the activity of PC-PLC by detecting the production of phosphocholine, which is then hydrolyzed by alkaline phosphatase to release choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent to generate a fluorescent product.
Figure 2: Workflow for the Amplex Red-based PC-PLC inhibition assay.
Materials:
-
Purified PC-PLC (e.g., from Bacillus cereus)
-
Phosphatidylcholine (PC) substrate
-
This compound and other test inhibitors
-
Amplex Red PC-PLC Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and reaction buffer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of the Amplex Red reagent by mixing the components as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., D609) in the reaction buffer.
-
Add the diluted inhibitors to the wells of the 96-well plate. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Add the purified PC-PLC enzyme to all wells except the background control.
-
Initiate the reaction by adding the phosphatidylcholine substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In-Cell Western Assay for DAG Production
This protocol provides a method to quantify changes in intracellular DAG levels following treatment with this compound.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
Stimulant to induce PC-PLC activity (e.g., growth factor, phorbol ester)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for Diacylglycerol (DAG)
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist to induce PC-PLC activity. Include an unstimulated control.
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-DAG antibody.
-
Wash the cells and then incubate with the infrared dye-conjugated secondary antibody.
-
Wash the cells again and allow them to dry completely.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of DAG.
Rho and Cdc42 Activation (Pull-down) Assay
This assay measures the amount of active, GTP-bound Rho and Cdc42 in cell lysates.
Figure 3: Experimental workflow for the Rho/Cdc42 pull-down activation assay.
Materials:
-
Cells of interest
-
This compound
-
Stimulant for Rho/Cdc42 activation
-
Lysis buffer
-
Rho Activation Assay Kit or Cdc42 Activation Assay Kit (containing GST-Rhotekin-RBD or GST-PAK-PBD beads, respectively)
-
Primary antibodies against RhoA and Cdc42
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat cells with this compound and/or a stimulant as described in the previous protocol.
-
Lyse the cells on ice with the appropriate lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with the GST-fusion protein beads (Rhotekin-RBD for RhoA, PAK-PBD for Cdc42) to pull down the active GTP-bound forms.
-
Reserve a small aliquot of the total cell lysate for determining the total levels of RhoA and Cdc42.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the pull-down and the total lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for RhoA or Cdc42, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of active to total RhoA and Cdc42.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of PC-PLC in cellular signaling and disease. Its demonstrated efficacy in inhibiting PC-PLC and its downstream effects on DAG production and Rho/Cdc42 activation, along with its promising antiviral activity, underscore its potential for further investigation and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this potent inhibitor. As our understanding of the PC-PLC signaling axis grows, so too will the importance of selective and potent inhibitors like this compound in advancing both basic science and translational medicine.
References
Unveiling the Antimicrobial Power of Razupenem (SPK-601): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial properties of razupenem, a novel carbapenem antibiotic. Also known as SMP-601 and PZ-601, this compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts in the field of infectious diseases.
Core Data Presentation
The antimicrobial efficacy of razupenem has been quantified through various in vitro susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill kinetics data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Anaerobic Bacteria.[1]
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 100 | 2 | 16 | 0.12-128 |
| Non-fragilis Bacteroides spp. | 30 | 0.5 | 2 | 0.06-4 |
| Prevotella spp. | 50 | 0.03 | 0.06 | ≤0.015-0.25 |
| Porphyromonas spp. | 20 | 0.015 | 0.03 | ≤0.015-0.06 |
| Fusobacterium spp. | 30 | 0.12 | 0.5 | ≤0.015-1 |
| Anaerobic Gram-positive cocci | 53 | 0.03 | 0.06 | ≤0.015-1 |
| Clostridium difficile | 20 | 1 | 2 | 0.25-4 |
| Other Clostridium spp. | 20 | 0.25 | 1 | 0.03-2 |
| Eggerthella lenta | 10 | 0.25 | 0.5 | 0.12-1 |
Table 2: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Aerobic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Strain 5956 | 0.015 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 19898 | 0.09 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 36895 | 0.38 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 27706 | 1.5 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strain 33820 | 3.0 | [1] |
| Escherichia coli (Wild-type) | - | 0.03 | [2] |
| Escherichia coli (CTX-M producer) | - | 0.1 | [2] |
| Escherichia coli (SHV-12 producer) | - | 0.1 | [2] |
| Enterobacter spp. (AmpC producer) | - | 0.4 | [2] |
| Enterobacter spp. | Strain 34425 | 6.0 | [1] |
Table 3: Time-Kill Kinetics of Razupenem (SMP-601).[2]
| Organism | Strain | Razupenem Concentration | Log₁₀ CFU/mL Reduction at 24h | Log₁₀ CFU/mL Reduction at 48h |
| MSSA | 5956 | 1g q12h simulation | >3.5 | >4.0 |
| MRSA | 36895 | 1g q12h simulation | >4.0 | >3.0 |
| MRSA | 27706 | 1g q12h simulation | >3.0 | >3.0 |
| MRSA | 19898 | 1g q12h simulation | >2.0 | >3.0 |
| MRSA | 33820 | 1g q12h simulation | >2.0 | >3.0 |
| E. coli (ESBL producers) | 31053 & 35776 | 1g q12h simulation | >4.0 | Sustained reduction |
| Enterobacter spp. | 35054 | 1g q12h simulation | >4.0 | Sustained reduction |
Note on Zone of Inhibition Data: Despite a comprehensive search of publicly available literature, specific quantitative data for the zone of inhibition diameters (in mm) from Kirby-Bauer disk diffusion assays for razupenem (SMP-601) were not found.
Mechanism of Action
Razupenem, as a member of the carbapenem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and eventual cell lysis.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the antimicrobial properties of razupenem.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Dilution: Serial two-fold dilutions of razupenem are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of razupenem at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Protocol:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standardized concentration of razupenem is aseptically placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant by comparing the measurement to established breakpoints.
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.
Protocol:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
-
Exposure to Razupenem: The bacterial culture is diluted to a standardized starting inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in fresh broth containing razupenem at various concentrations (typically multiples of the MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C, usually with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted and plated onto a suitable agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
This comprehensive guide on the antimicrobial properties of razupenem (SMP-601) serves as a valuable resource for the scientific community, providing a solid foundation for future research and development endeavors in the fight against bacterial infections.
References
SPK-601: A Technical Guide on its Role in the Inhibition of Human Papillomavirus Type 31 (HPV-31) Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Papillomavirus (HPV) infections, particularly with high-risk types such as HPV-31, are a significant cause of anogenital and oropharyngeal cancers. The development of targeted antiviral therapies remains a critical area of research. This technical guide provides an in-depth analysis of SPK-601 (also known as LMV-601), a novel inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), and its role in the inhibition of HPV-31 replication. While detailed published data on this compound is limited, this document consolidates the available information, outlines the established mechanisms of HPV-31 replication, and presents a hypothesized mechanism of action for this compound based on the known functions of its target enzyme. This guide also includes detailed, representative experimental protocols and visualizations to facilitate further research in this promising area of antiviral drug development.
Introduction to HPV-31 and its Replication Cycle
Human Papillomavirus Type 31 is a high-risk alphapapillomavirus associated with the development of cervical and other cancers. The HPV-31 life cycle is intricately linked to the differentiation of the host epithelial cells. The viral genome, a circular double-stranded DNA of approximately 8kb, is maintained as an episome in the nucleus of infected basal keratinocytes.
The replication of the HPV-31 genome is primarily dependent on two viral proteins, E1 and E2, and the host cell's DNA replication machinery.
-
E1 Protein: The viral helicase that unwinds the viral DNA at the origin of replication.
-
E2 Protein: A multifunctional protein that facilitates the binding of E1 to the origin of replication, regulates viral gene transcription, and tethers the viral genome to the host chromosomes during cell division.
The replication process can be divided into three stages:
-
Establishment Replication: Upon initial infection of basal cells, the viral genome is amplified to a low copy number (around 50-100 copies per cell).
-
Maintenance Replication: In undifferentiated basal cells, the viral genome replicates in synchrony with the host cell's DNA, ensuring its stable maintenance in the dividing cells.
-
Vegetative Amplification: As the infected cells differentiate and move towards the epithelial surface, there is a marked increase in viral DNA replication, leading to the production of thousands of viral genomes per cell. This is followed by the expression of the late capsid proteins (L1 and L2) and the assembly of new virions.
This compound: A Novel Inhibitor of HPV-31
This compound (LMV-601) has been identified as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1]. PC-PLC is a key enzyme in cellular signaling, hydrolyzing phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG). These molecules are involved in a variety of cellular processes, including proliferation, differentiation, and signal transduction.
Available Data on this compound's Anti-HPV-31 Activity
The primary source of information on the anti-HPV-31 activity of this compound is a conference abstract that reported the following findings[1]:
-
Inhibition of Cell Growth: this compound demonstrated a dose-dependent inhibitory effect on the growth of a human cervical epithelial cell line (9E) infected with HPV-31.
-
Inhibition of Viral Replication: The compound was shown to inhibit HPV-31 specific RNA expression and DNA replication.
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Duration of Treatment | Value | Reference |
| IC50 (Cell Growth) | 9E (HPV-31 infected cervical epithelial cells) | 72 hours | 16 µg/mL |
Proposed Mechanism of Action of this compound
While the precise mechanism by which this compound inhibits HPV-31 replication has not been fully elucidated in published literature, a strong hypothesis can be formulated based on its known target, PC-PLC, and the critical role of host cell signaling pathways in the HPV life cycle.
PC-PLC is known to be involved in signaling pathways that are crucial for cell proliferation, such as the PI3K/Akt/mTOR pathway. The activity of these pathways is often exploited by viruses, including HPV, to create a cellular environment conducive to their replication. The HPV E6 and E7 oncoproteins, for instance, are known to activate the PI3K/Akt pathway to promote cell cycle progression and inhibit apoptosis.
Therefore, it is proposed that by inhibiting PC-PLC, this compound disrupts these essential host cell signaling pathways. This disruption would, in turn, create an unfavorable environment for HPV-31 replication, leading to a reduction in viral gene expression and genome amplification.
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the HPV-31 replication cycle and the proposed mechanism of inhibition by this compound.
Caption: The differentiation-dependent life cycle of HPV-31 in host keratinocytes.
References
Unraveling the Chemical Landscape of SPK-601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPK-601, also identified as LMV-601, is a potent and selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in various cellular signaling pathways by catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG). The dysregulation of PC-PLC activity has been implicated in a range of pathological conditions, including cancer, inflammation, and infectious diseases. As a result, this compound has emerged as a valuable pharmacological tool for investigating PC-PLC-mediated processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and the experimental methodologies relevant to its study.
Chemical Structure and Properties
This compound is a small molecule with a unique dithioperoxyanhydride functional group. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H15KOS2 | [1][2][3] |
| Molecular Weight | 266.46 g/mol | [1][2][3] |
| IUPAC Name | Potassium O-tricyclo[5.2.1.0^{2,6}]decan-8-yl carbonodithioate | |
| SMILES | C1C2CC(C1)C1CC(OC(=S)S[K])C2C1 | [3] |
| CAS Number | 1096687-52-3 | [2] |
A 2D representation of the chemical structure of this compound, generated from its SMILES string, is provided below.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action: Inhibition of the PC-PLC Signaling Pathway
This compound exerts its biological effects through the direct inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a key enzyme in cellular signaling, responsible for the breakdown of phosphatidylcholine (PC), a major component of cell membranes. The products of this reaction, phosphocholine and diacylglycerol (DAG), act as second messengers, initiating a cascade of downstream signaling events.
The signaling pathway initiated by PC-PLC activation is multifaceted. DAG, for instance, is a well-known activator of Protein Kinase C (PKC), which in turn phosphorylates a variety of substrate proteins, leading to cellular responses such as proliferation, differentiation, and inflammation. By inhibiting PC-PLC, this compound effectively blocks the production of these second messengers, thereby attenuating the downstream signaling cascade.
Caption: PC-PLC Signaling Pathway and Inhibition by this compound.
Experimental Protocols
General Synthesis of Dithioperoxyanhydride Compounds
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of related dithioperoxyanhydride compounds can be outlined. This class of compounds can often be prepared from the corresponding alcohol.
Workflow for the Synthesis of Dithioperoxyanhydrides:
Caption: Generalized Synthetic Workflow for Dithioperoxyanhydrides.
PC-PLC Inhibition Assay
The inhibitory activity of this compound on PC-PLC can be determined using a variety of in vitro enzymatic assays. A common method involves a high-throughput fluorescence-based assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PC-PLC enzyme.
-
Fluorescently labeled phosphatidylcholine substrate (e.g., PED-A1).
-
Assay buffer (e.g., Tris-HCl with CaCl2 and Triton X-100).
-
This compound (dissolved in DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A solution of the fluorescently labeled PC substrate is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The PC-PLC enzyme is diluted to the desired concentration in the assay buffer.
-
In the microplate, the enzyme solution is added to each well, followed by the addition of the this compound dilutions (or DMSO for control wells).
-
The plate is incubated for a pre-determined time at a specific temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate to all wells.
-
The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Logical Relationship for IC50 Determination:
Caption: Logical Flow for Determining the IC50 of this compound.
Conclusion
This compound is a well-characterized inhibitor of PC-PLC with a defined chemical structure and a clear mechanism of action. This technical guide provides foundational information for researchers working with this compound, from its basic chemical properties to the experimental protocols necessary for its study. The provided diagrams and methodologies offer a starting point for further investigation into the therapeutic potential and biological roles of this compound and the PC-PLC signaling pathway. As research in this area continues, a deeper understanding of the structure-activity relationship of this compound and its analogues will undoubtedly pave the way for the development of novel therapeutics targeting PC-PLC.
References
- 1. Phosphatidylcholine-specific phospholipase C (PC-PLC) is required for LPS-mediated macrophage activation through CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of SPK-601 on Diacylglycerol (DAG) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPK-601, also known as LMV-601, is a potent and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4] This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). The subsequent generation of DAG is implicated in a variety of cellular processes, including cell growth, differentiation, and the activation of downstream signaling cascades. This technical guide provides an in-depth analysis of the inhibitory effect of this compound on DAG production, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting PC-PLC-mediated signaling.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against PC-PLC and its downstream effect on DAG production have been quantified in vitro and in vivo. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of PC-PLC by this compound
| Inhibitor | IC50 |
| This compound | Similar to D609 |
| D609 | Data not specified |
A direct in vitro assay using purified PC-PLC from Bacillus cereus demonstrated that this compound inhibits the enzyme's activity in a dose-dependent manner, with an IC50 value comparable to that of the known PC-PLC inhibitor D609[5].
Table 2: In Vivo Suppression of DAG Production by this compound
| Treatment | Wound DAG Levels (Normalized) | p-value |
| Control | Data not specified | < 0.005 |
| This compound | Data not specified | < 0.005 |
In vivo studies have shown that this compound significantly suppresses the production of DAG at wound sites[5].
Experimental Protocols
The following sections detail the methodologies employed to ascertain the effect of this compound on PC-PLC activity and DAG production.
In Vitro PC-PLC Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on the enzymatic activity of purified PC-PLC.
Materials:
-
Purified PC-PLC from Bacillus cereus
-
This compound
-
D609 (positive control inhibitor)
-
Phosphatidylcholine (substrate)
-
Assay buffer
-
Lipase activity measurement kit
Procedure:
-
The lipase activity of purified PC-PLC was assayed in the presence of varying concentrations of this compound or D609.
-
The reaction was initiated by the addition of the phosphatidylcholine substrate.
-
The enzymatic activity was measured using a standard lipase activity assay.
-
The results were plotted as a dose-response curve to determine the IC50 value for each inhibitor.[5]
In Vivo DAG Production Assay at Wounds
Objective: To quantify the effect of this compound on DAG production in a cellular wound healing model.
Materials:
-
Cell culture model capable of wounding
-
This compound
-
Control vehicle
-
DAG fluorescent biosensor
-
Fluorescence microscopy setup
Procedure:
-
Cells were treated with either this compound or a control vehicle.
-
A wound was introduced into the cell monolayer.
-
The localization and intensity of a DAG fluorescent biosensor at the wound edge were monitored over time using fluorescence microscopy.
-
The fluorescence intensity, corresponding to DAG levels, was quantified and compared between the this compound-treated and control groups.[5]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to assess its impact on DAG production.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for In Vivo DAG Assay.
Downstream Effects of this compound Mediated DAG Reduction
The inhibition of PC-PLC by this compound and the subsequent reduction in DAG levels have been shown to impact downstream signaling events. Specifically, this compound treatment leads to a suppression of the activation of the Rho and Cdc42 GTPases at wound sites.[5] This finding suggests that the PC-PLC-DAG signaling axis is a key regulator of cytoskeletal dynamics and cell migration in response to cellular injury. Furthermore, this compound was also observed to inhibit the production of phosphatidic acid (PA) in vivo following wounding, indicating a potential interplay between DAG and PA signaling pathways downstream of PC-PLC.[5]
Conclusion
This compound is a well-characterized inhibitor of phosphatidylcholine-specific phospholipase C. Its mechanism of action involves the direct inhibition of PC-PLC, leading to a significant reduction in the production of the second messenger diacylglycerol. This inhibitory effect has been quantitatively demonstrated both in vitro and in vivo. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating PC-PLC signaling and for professionals involved in the development of therapeutic agents targeting this pathway. The downstream consequences of this compound-mediated DAG suppression, particularly on Rho family GTPase activation, highlight the potential of this compound as a tool to probe the intricate roles of PC-PLC in various cellular functions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SPK-601
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, leading to severe multi-organ pathology. SPK-601 is an investigational adeno-associated virus (AAV) vector-based gene therapy designed to deliver a functional copy of the GLA gene to provide a sustained source of α-Gal A.
These application notes provide a detailed, hypothetical experimental protocol for the in vitro evaluation of this compound in a relevant cell culture model of Fabry disease. The described workflow covers cell line selection, transduction with the AAV vector, and subsequent biochemical and functional assays to assess the restoration of enzyme activity and reduction of substrate accumulation.
Key Experimental Objectives
-
To establish a reliable in vitro cell model of Fabry disease exhibiting low α-Gal A activity and significant Gb3 accumulation.
-
To transduce the model cells with this compound and a control vector.
-
To quantify the restoration of α-Gal A activity in this compound transduced cells.
-
To measure the clearance of accumulated Gb3 in this compound transduced cells.
Experimental Workflow
Caption: High-level overview of the experimental workflow for in vitro testing of this compound.
Hypothetical Signaling Pathway
Caption: Mechanism of action for this compound in restoring the α-Gal A pathway.
Protocols
Protocol 1: Cell Culture and Maintenance of Fabry Disease Model Cells
This protocol describes the culture of human dermal fibroblasts derived from a patient with a confirmed GLA mutation.
Materials:
-
Fibroblast Complete Medium: DMEM (High Glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-Glutamine.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Cryopreservation Medium: 90% FBS, 10% DMSO
Procedure:
-
Culture patient-derived fibroblasts in T-75 flasks with Fibroblast Complete Medium at 37°C in a humidified incubator with 5% CO₂.
-
For sub-culturing, aspirate the medium and wash cells once with PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7 mL of complete medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 10 mL of fresh medium and re-plate at a 1:4 or 1:5 ratio.
-
Change medium every 2-3 days. Ensure cells do not exceed 90% confluency.
-
For baseline characterization, seed cells in 6-well plates and grow to ~80% confluency before harvesting for assays as described in Protocols 3 and 4.
Protocol 2: AAV Transduction of Fibroblasts
This protocol details the transduction of the Fabry model cells with this compound.
Materials:
-
Fabry patient-derived fibroblasts
-
This compound (AAV-hGLA) vector stock (Titer determined)
-
Control AAV-GFP vector stock (Titer matched)
-
Fibroblast Complete Medium
-
6-well plates
Procedure:
-
One day prior to transduction, seed 2.5 x 10⁵ fibroblasts per well in a 6-well plate. Ensure cells are evenly distributed.
-
On the day of transduction, calculate the required volume of AAV vector for desired Multiplicity of Infection (MOI) values (e.g., 1x10⁴, 5x10⁴, 1x10⁵ vector genomes/cell).
-
Prepare transduction medium by diluting the calculated amount of this compound or control AAV-GFP vector in 1 mL of fresh, pre-warmed complete medium per well.
-
Include an "Untreated" control group that receives medium without any vector.
-
Aspirate the old medium from the cells and gently add the prepared transduction medium to each well.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
After 48 hours, replace the transduction medium with 2 mL of fresh complete medium.
-
Continue incubation, changing the medium every 2-3 days.
-
Harvest cells for endpoint analysis at specified time points (e.g., Day 7 and Day 14 post-transduction).
Protocol 3: α-Galactosidase A (α-Gal A) Activity Assay
This fluorometric assay quantifies the enzymatic activity of α-Gal A in cell lysates.[1][2][3]
Materials:
-
α-Gal A Assay Buffer (e.g., from a commercial kit)
-
α-Gal A Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal A Stop Buffer
-
4-Methylumbelliferone (4-MU) Standard
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Ex/Em = 360/445 nm)
Procedure:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the pellet in 100 µL of ice-cold cell lysis buffer. Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Dilute the lysates with α-Gal A Assay Buffer to a standardized protein concentration (e.g., 0.5 µg/µL).
-
Prepare 4-MU standards in assay buffer.
-
In a 96-well plate, add 20 µL of diluted lysate or 4-MU standard per well.
-
Prepare a substrate working solution as per the kit manufacturer's instructions and add 80 µL to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Read the fluorescence on a plate reader.
-
Calculate α-Gal A activity based on the 4-MU standard curve and normalize to the total protein amount. Activity is typically expressed as nmol/mg protein/hour.
Protocol 4: Globotriaosylceramide (Gb3) Quantification by Immunofluorescence
This protocol provides a semi-quantitative assessment of Gb3 accumulation at the single-cell level.[4][5]
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Anti-Gb3/CD77 primary antibody
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with anti-Gb3 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and mount coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Data Presentation
Table 1: α-Gal A Activity in Transduced Fabry Fibroblasts (Day 14)
| Treatment Group | MOI (vg/cell) | Mean α-Gal A Activity (nmol/mg/hr) | Standard Deviation | % of Wild-Type Activity* |
| Untreated Fabry Cells | N/A | 0.45 | ± 0.12 | 1.3% |
| Control (AAV-GFP) | 1x10⁵ | 0.51 | ± 0.15 | 1.5% |
| This compound | 1x10⁴ | 8.7 | ± 1.9 | 25.6% |
| This compound | 5x10⁴ | 25.4 | ± 4.1 | 74.7% |
| This compound | 1x10⁵ | 41.2 | ± 5.5 | 121.2% |
*Based on a typical wild-type fibroblast activity of 34 nmol/mg/hr.
Table 2: Relative Gb3 Levels in Transduced Fabry Fibroblasts (Day 14)
| Treatment Group | MOI (vg/cell) | Mean Gb3 Fluorescence Intensity (A.U.) | Standard Deviation | % Reduction vs. Untreated |
| Untreated Fabry Cells | N/A | 15,840 | ± 2,100 | 0% |
| Control (AAV-GFP) | 1x10⁵ | 15,550 | ± 2,350 | 1.8% |
| This compound | 1x10⁴ | 8,910 | ± 1,540 | 43.7% |
| This compound | 5x10⁴ | 3,150 | ± 980 | 80.1% |
| This compound | 1x10⁵ | 1,270 | ± 450 | 92.0% |
| Wild-Type Control | N/A | 950 | ± 310 | 94.0% |
A.U. = Arbitrary Units based on immunofluorescence quantification.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. abcam.com [abcam.com]
- 3. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Globotriaosylceramide induces oxidative stress and up-regulates cell adhesion molecule expression in Fabry disease endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPK-601 in PC-PLC Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Aberrant PC-PLC activity has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a compelling target for therapeutic intervention.[1] SPK-601 has been identified as a potent and selective inhibitor of PC-PLC. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based PC-PLC inhibition assays, enabling researchers to effectively probe the function of PC-PLC and assess the inhibitory potential of this compound and other compounds.
This compound: A Potent PC-PLC Inhibitor
This compound is a small molecule inhibitor that demonstrates high efficacy in inhibiting PC-PLC activity. Its mechanism of action is comparable to the well-characterized PC-PLC inhibitor, D609. While the precise IC50 value for this compound is proprietary, studies have shown that it exhibits a dose-response curve and an IC50 similar to that of D609. The established inhibitory constant (Ki) for D609 against PC-PLC is 6.4 μM, providing a valuable benchmark for estimating the potency of this compound.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the PC-PLC inhibitor D609, which can be used as a reference for designing experiments with this compound.
| Inhibitor | Target | Ki | Effective Concentration (Cell-Based Assay) | Observed Inhibition (Cell-Based Assay) |
| D609 | PC-PLC | 6.4 μM[2] | 50 μg/mL (188 μM)[3] | 60-80% in MDA-MB-231 cells[3] |
| This compound | PC-PLC | ~6.4 μM (estimated) | To be determined (start with a range around the estimated Ki) | To be determined |
Experimental Protocols
Protocol 1: In Vitro PC-PLC Inhibition Assay using a Fluorometric Method (Amplex® Red Assay)
This protocol describes an in vitro, enzyme-coupled fluorometric assay to determine the inhibitory activity of this compound on purified PC-PLC. The assay relies on the detection of hydrogen peroxide (H₂O₂) produced in a series of enzymatic reactions initiated by PC-PLC.
Materials:
-
Purified PC-PLC (from Bacillus cereus or mammalian sources)
-
This compound
-
Amplex® Red PC-PLC Assay Kit (or individual components: Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, L-α-phosphatidylcholine (lecithin), reaction buffer)
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in reaction buffer to achieve the desired final concentrations.
-
Reconstitute and dilute all kit components according to the manufacturer's instructions. A typical reaction mixture contains Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin in a reaction buffer.[4]
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (DMSO in reaction buffer).
-
Add 25 µL of diluted purified PC-PLC enzyme to each well.
-
Include a "no enzyme" control (reaction buffer only) and a "positive control" (enzyme without inhibitor).
-
-
Initiate Reaction:
-
Add 50 µL of the master mix containing Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin to all wells to start the reaction. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PC-PLC Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PC-PLC activity within intact cells. This assay measures the accumulation of a downstream product or a change in a cellular phenotype regulated by PC-PLC.
Materials:
-
Cell line with detectable PC-PLC activity (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell lysis buffer
-
Assay for PC-PLC activity in cell lysates (e.g., Amplex® Red PC-PLC Assay Kit) or an assay for a downstream signaling event (e.g., Rho/Cdc42 activation assay).
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 200 µM, based on the effective concentration of D609) or vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the PC-PLC activity.
-
-
PC-PLC Activity Measurement:
-
Measure the PC-PLC activity in the cell lysates using the in vitro assay described in Protocol 1 (Amplex® Red assay). Normalize the activity to the protein concentration of each lysate.
-
-
Data Analysis:
-
Calculate the percentage of PC-PLC inhibition in this compound-treated cells compared to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the this compound concentration to determine the effective concentration range.
-
Mandatory Visualizations
Caption: PC-PLC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro PC-PLC inhibition assay.
Caption: Workflow for the cell-based PC-PLC inhibition assay.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for SPK-601 in Antimicrobial Susceptibility Testing
Disclaimer: Publicly available scientific literature and patent databases lack specific quantitative data and established protocols regarding the application of SPK-601 (also known as LMV-601) in bacterial antimicrobial susceptibility testing. This compound is primarily identified as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with research focused on its antiviral properties.[1][2] One vendor describes it as a novel antimicrobial peptide that targets the cell walls of Gram-positive bacteria.[3] Given the absence of specific data for this compound's antibacterial properties, this document provides a generalized framework and detailed protocols for the evaluation of a hypothetical antimicrobial agent or potentiator, using the designation "this compound" as a placeholder. These protocols are based on standard methodologies in microbiology.
Application Note: Evaluating the Antimicrobial Potential of this compound
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. One promising strategy is the identification of compounds that can potentiate the activity of existing antibiotics, effectively restoring their efficacy against resistant pathogens. This compound is presented here as a hypothetical agent with potential direct antimicrobial activity or as a potentiator of standard antibiotics. The following protocols are designed to characterize the in vitro antimicrobial properties of such a compound.
Putative Mechanism of Action
Based on limited vendor information, one potential mechanism of this compound is the disruption of the bacterial cell wall in Gram-positive organisms through interaction with teichoic acids.[3] This mode of action could lead to direct bactericidal effects or could increase the permeability of the cell wall to other antibiotics, resulting in synergistic activity. The following experimental protocols are designed to investigate both possibilities.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Conventional Antibiotics
This table summarizes the MIC values of this compound and comparator antibiotics against a panel of bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 1 | 0.5 |
| Staphylococcus aureus (MRSA) USA300 | 32 | >256 | 1 |
| Enterococcus faecalis ATCC 29212 | 64 | 2 | 2 |
| Enterococcus faecium (VRE) ATCC 51559 | 128 | >256 | 4 |
Table 2: Synergy Analysis of this compound in Combination with Vancomycin against MRSA USA300
The Fractional Inhibitory Concentration Index (FICI) is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents. Synergy is defined as a FICI ≤ 0.5.
| This compound Conc. (µg/mL) | Vancomycin Conc. (µg/mL) | This compound FIC | Vancomycin FIC | FICI (FICA + FICB) | Interpretation |
| 8 | 4 | 0.25 | 0.0156 | 0.2656 | Synergy |
| 4 | 8 | 0.125 | 0.0312 | 0.1562 | Synergy |
| 2 | 16 | 0.0625 | 0.0625 | 0.1250 | Synergy |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution at twice the desired highest final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
Protocol for Checkerboard Synergy Assay
This protocol uses the checkerboard method to assess the synergistic activity between this compound and a conventional antibiotic.
Materials:
-
Stock solutions of this compound and a second antibiotic (e.g., Vancomycin)
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum prepared as in the MIC protocol
Procedure:
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of the second antibiotic.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
-
Drug Dilution:
-
Add 50 µL of CAMHB to all wells.
-
Add 50 µL of this compound at 4x the final desired concentration in decreasing concentrations across the rows.
-
Add 50 µL of the second antibiotic at 4x the final desired concentration in decreasing concentrations down the columns.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum (at ~2 x 10⁶ CFU/mL) to each well. The final volume will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Antibiotic B.
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.
-
References
Application Note and Protocol: Assessing the Effect of SPK-601 on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for embryonic development, tissue repair, and immune responses.[1] Dysregulation of cell migration is a hallmark of pathological conditions, most notably cancer metastasis. Consequently, the identification and characterization of small molecules that can modulate cell migration are of significant interest in drug discovery.[2]
SPK-601 has been identified as a putative inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[3] PC-PLC is an enzyme that can influence signaling pathways critical for cytoskeletal dynamics and cell movement. Specifically, its inhibition has been shown to suppress the production of diacylglycerol (DAG) and the activation of Rho and Cdc42, small GTPases that are master regulators of cell polarity and migration.[3] This application note provides detailed protocols for assessing the potential effects of this compound on cell migration using two standard in vitro methods: the scratch (wound healing) assay and the transwell migration assay.
Putative Signaling Pathway of this compound in Cell Migration
The diagram below illustrates the hypothesized signaling cascade through which this compound may influence cell migration. By inhibiting PC-PLC, this compound is expected to reduce the activation of downstream effectors like Rho and Cdc42, which are essential for the actin cytoskeleton rearrangements required for cell movement.
Caption: Putative signaling pathway of this compound action.
Experimental Protocols
Two primary assays are detailed below to quantitatively and qualitatively assess the impact of this compound on cell migration.
Scratch (Wound Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[4]
Caption: Workflow for the Scratch (Wound Healing) Assay.
Protocol Details:
-
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 12-well or 24-well)
-
Sterile P200 or P10 pipette tips[4]
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
-
Vehicle control
-
Phase-contrast microscope with a camera
-
-
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[4][5] Ensure even distribution of cells.
-
Incubation: Incubate the cells at 37°C and 5% CO₂ until they reach 95-100% confluency.[4]
-
Treatment (Optional Pre-treatment): If desired, pre-treat cells with a proliferation inhibitor like Mitomycin C to ensure that wound closure is due to migration and not cell division.[6]
-
Creating the Scratch: Once confluent, carefully aspirate the medium. Using a sterile P200 pipette tip, make a straight scratch across the center of the monolayer with firm and consistent pressure.[4][6] To ensure consistency, a ruler or guide can be used.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[6][7]
-
This compound Treatment: Add fresh, low-serum medium containing the desired concentrations of this compound to the respective wells. Include a vehicle-only well as a negative control.
-
Imaging: Immediately capture the first image of the scratch in each well (T=0) using a phase-contrast microscope.[4] Mark reference points on the plate to ensure the same field of view is imaged each time.[4]
-
Time-Lapse Analysis: Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control well is nearly closed.[5] Automated live-cell imaging systems can be highly beneficial for this step.[8]
-
-
Data Analysis:
-
Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition using the following formula:
-
% Wound Closure = [ (Initial Area - Area at Tₓ) / Initial Area ] * 100
-
-
Plot the percentage of wound closure over time for each concentration of this compound to compare migration rates.
-
Transwell Migration (Boyden Chamber) Assay
The transwell assay assesses the chemotactic response of cells, measuring their ability to migrate through a porous membrane towards a chemoattractant.[9][10] It is a robust method for quantifying the migratory potential of individual cells.[9][11]
Caption: Workflow for the Transwell Migration Assay.
Protocol Details:
-
Materials:
-
Cell line of interest
-
Transwell inserts (typically with 8 µm pores for adherent cells) and corresponding multi-well plates (e.g., 24-well)[12]
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution and vehicle control
-
Cotton-tipped applicators
-
Fixation solution (e.g., 70% ethanol or methanol)[12]
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope with a camera
-
-
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency.[12] Harvest the cells and resuspend them in serum-free medium to create a single-cell suspension.
-
Assay Setup: Place the transwell inserts into the wells of the plate. Add medium containing a chemoattractant to the lower chamber of each well.[12]
-
This compound Treatment: In separate tubes, mix the cell suspension with the desired concentrations of this compound or the vehicle control.
-
Cell Seeding: Add the cell suspension containing this compound (or vehicle) to the upper chamber of each transwell insert.[12]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period sufficient for cell migration to occur (typically 2-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe away the non-migrated cells from the upper surface of the membrane.[12]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[12] Subsequently, stain the cells with a solution like 0.5% Crystal Violet.
-
Imaging and Quantification: Allow the inserts to dry. Image several random fields of view on the underside of the membrane using a microscope.
-
Data Analysis: Count the number of stained, migrated cells per field of view. Calculate the average number of migrated cells for each treatment condition.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between different concentrations of this compound.
Table 1: Scratch Assay Results - Wound Closure Percentage
| Treatment (this compound Conc.) | 0 hours | 6 hours | 12 hours | 24 hours |
| Vehicle Control (0 µM) | 0% | |||
| 1 µM | 0% | |||
| 5 µM | 0% | |||
| 10 µM | 0% | |||
| 25 µM | 0% |
Table 2: Transwell Assay Results - Average Migrated Cells per Field
| Treatment (this compound Conc.) | Replicate 1 | Replicate 2 | Replicate 3 | Average ± SD | % Inhibition |
| Vehicle Control (0 µM) | 0% | ||||
| 1 µM | |||||
| 5 µM | |||||
| 10 µM | |||||
| 25 µM |
Note on Cytotoxicity: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or ATP content assay) to ensure that any observed inhibition of migration is not a secondary effect of this compound-induced cell death.[13]
Conclusion
The protocols described in this application note provide a robust framework for characterizing the effects of the putative PC-PLC inhibitor, this compound, on cell migration. By employing both the scratch and transwell migration assays, researchers can obtain comprehensive data on both collective and single-cell movement. The resulting quantitative data, when presented clearly, will enable a thorough evaluation of this compound's potential as a modulator of cell migration for applications in basic research and therapeutic development.
References
- 1. selectscience.net [selectscience.net]
- 2. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine Kinase 1 (SPK1) Inhibition in In Vitro Cancer Studies
A Note on "SPK-601": Initial searches for a compound specifically named "this compound" did not yield a recognized therapeutic agent or research compound. The following data and protocols are based on commonly used and well-documented inhibitors of Sphingosine Kinase 1 (SPK1), a key enzyme in cancer biology that is often the target of therapeutic development.
Introduction
Sphingosine Kinase 1 (SPK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1] In numerous cancers, SPK1 is overexpressed and its activity is elevated, contributing to tumor progression, cell proliferation, survival, and resistance to therapy.[2][3] The SPK1/S1P signaling axis influences several downstream pathways, including the PI3K/Akt and ERK1/2 pathways, which are central to cancer cell growth and survival.[2] Consequently, the inhibition of SPK1 has emerged as a promising strategy in cancer therapy.
These application notes provide an overview of the in vitro use of common SPK1 inhibitors, including recommended dosage ranges and detailed protocols for key experimental assays to evaluate their efficacy in cancer cell lines.
Data Presentation: In Vitro Efficacy of Common SPK1 Inhibitors
The following table summarizes the effective concentrations of three widely used SPK1 inhibitors—PF-543, SKI-II, and Opaganib (ABC294640)—across various cancer cell lines. This data is intended to serve as a starting point for experimental design. Optimal concentrations for specific cell lines and experimental conditions should be determined empirically.
| Inhibitor | Cancer Cell Line | Assay Type | Effective Concentration (IC50/EC50) | Reference |
| PF-543 | 1483 (Head and Neck) | S1P formation | IC50: 1.0 nM | [4] |
| 1483 (Head and Neck) | Intracellular S1P depletion | EC50: 8.4 nM | [4] | |
| Ca9-22, HSC-3 (Oral) | Cell Viability | ~25 µM | [5] | |
| HCT-116 (Colon) | Cell Viability | ~10 µM (after 48h) | [5] | |
| SKI-II | T-24 (Bladder) | Cell Proliferation | IC50: 4.6 µM | [6] |
| MCF-7 (Breast) | Cell Proliferation | IC50: 1.2 µM | [6] | |
| MCF-7/VP (Breast, resistant) | Cell Proliferation | IC50: 0.9 µM | [6] | |
| NCI/ADR (Ovarian, resistant) | Cell Proliferation | IC50: 1.3 µM | [6] | |
| MDA-MB-231 (Breast) | Endogenous SK activity | Potent inhibition noted | [6] | |
| SGC7901 (Gastric) | Cell Survival | Dose-dependent inhibition | [7] | |
| Opaganib (ABC294640) | Various (Panel) | Cell Proliferation | IC50: ~6 to 48 µM | [8] |
| Neuroblastoma cells | Cytotoxicity | Effective at concentrations below in vivo tumor accumulation levels | [9] |
Mandatory Visualizations
Caption: SPK1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for In Vitro Evaluation of SPK1 Inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments to assess the in vitro effects of SPK1 inhibitors on cancer cells. It is crucial to optimize these protocols for specific cell lines and laboratory conditions.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of an SPK1 inhibitor on the metabolic activity and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SPK1 inhibitor (e.g., PF-543, SKI-II)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the SPK1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the induction of apoptosis by an SPK1 inhibitor through the measurement of caspase-3 and -7 activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SPK1 inhibitor and vehicle control
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the SPK1 inhibitor as described in the cell viability assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of an SPK1 inhibitor on the expression and phosphorylation status of key proteins in the SPK1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SPK1 inhibitor and vehicle control
-
6-well plates or larger culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the SPK1 inhibitor at desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression or phosphorylation.
References
- 1. Sphingosine Kinase 1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: SPK-601 Stock Solution Preparation for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPK-601 is a potent and specific inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine.[1][2] The activation of PC-PLC and subsequent production of DAG are implicated in a variety of cellular processes, including cell proliferation, differentiation, and migration. Notably, DAG is a critical activator of Protein Kinase C (PKC), which in turn modulates the activity of downstream signaling proteins such as Rho and Cdc42, influencing cytoskeletal dynamics and cell motility. This compound is also recognized for its antimicrobial properties and its ability to inhibit the growth of certain cancer cell lines.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 266.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | ≥ 1 mg/mL in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots for up to 1 month | [2] |
| IC50 (HPV-31 cells) | 16 µg/mL (after 72 hours of incubation) | [1] |
Experimental Protocols
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the specific application and cell type used. Based on the available data for this compound and similar PC-PLC inhibitors like D609, a starting range of 10-100 µM is recommended for most cell-based assays. For instance, D609 has been effectively used at concentrations of 50 µg/mL and 100 µM in various cancer cell lines to inhibit PC-PLC activity and reduce cell proliferation. For cell-free assays, higher concentrations might be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound Powder: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.66 mg of this compound (Molecular Weight = 266.46 g/mol ).
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 266.46 g/mol x 1000 mg/g = 2.66 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C. When stored properly, the stock solution should be stable for at least one month.[2]
Preparation of Working Solutions:
To prepare a working solution, the DMSO stock solution should be diluted in the appropriate cell culture medium or experimental buffer. To avoid precipitation of the compound, it is recommended to perform serial dilutions in the medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
This compound Experimental Workflow
Caption: A flowchart outlining the key steps for preparing and using this compound stock solution.
This compound Signaling Pathway
Caption: The signaling pathway inhibited by this compound, leading to downstream effects.
References
Application Notes and Protocols for Studying Rho and Cdc42 Activation Using SPK-601
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho family of small GTPases, including RhoA and Cdc42, are critical regulators of a wide range of cellular processes, including cytoskeleton dynamics, cell polarity, migration, and proliferation.[1][2][3] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][5] The activation state of Rho GTPases is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance their intrinsic GTP hydrolysis activity.[4][5] Dysregulation of Rho and Cdc42 signaling is implicated in various diseases, including cancer and developmental disorders, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for studying the effects of SPK-601, a hypothetical inhibitor of Rho and Cdc42 activation, on these key signaling pathways. The methodologies described herein are based on established techniques for measuring the activation state of Rho GTPases.
This compound: A Hypothetical Inhibitor of Rho and Cdc42 Activation
For the purpose of these application notes, this compound is presented as a selective, cell-permeable small molecule inhibitor that targets a common upstream activator of both RhoA and Cdc42, such as a specific GEF. The expected effect of this compound is a dose-dependent decrease in the levels of active, GTP-bound RhoA and Cdc42 within the cell.
Quantitative Data Summary
The following table summarizes hypothetical data on the potency of this compound in inhibiting RhoA and Cdc42 activation in a model cell line (e.g., HeLa or Swiss 3T3 cells) as determined by the protocols outlined below.
| Assay Type | Target GTPase | Parameter | Value |
| Pull-down Assay | RhoA | IC50 | 50 nM |
| Pull-down Assay | Cdc42 | IC50 | 75 nM |
| G-LISA™ Assay | RhoA | IC50 | 45 nM |
| G-LISA™ Assay | Cdc42 | IC50 | 80 nM |
Signaling Pathway
Caption: Hypothetical signaling pathway showing this compound inhibiting a GEF, preventing Rho and Cdc42 activation.
Experimental Protocols
Protocol 1: RhoA and Cdc42 Activation Pull-Down Assay
This protocol is a common method to specifically isolate the active, GTP-bound forms of RhoA and Cdc42 from cell lysates.[6][7]
Experimental Workflow
Caption: Workflow for the Rho/Cdc42 pull-down activation assay.
Materials
-
Cells of interest (e.g., HeLa, Swiss 3T3)
-
This compound
-
Rho/Cdc42 activator (e.g., LPA for RhoA, EGF for Cdc42)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail)
-
2x SDS-PAGE Sample Buffer
-
Anti-RhoA antibody
-
Anti-Cdc42 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 100 mm dishes and grow to 80-90% confluency.[9][11]
-
Serum-starve cells overnight if necessary to reduce basal activation levels.
-
Pre-treat cells with desired concentrations of this compound for the indicated time.
-
Stimulate cells with an appropriate agonist (e.g., 10 µM LPA for 3 minutes for RhoA; 100 ng/mL EGF for 5 minutes for Cdc42) to induce activation. Untreated and vehicle-treated cells should be included as controls.
-
-
Cell Lysis:
-
Lysate Clarification:
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[11][12]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay). Equalize protein concentrations across all samples.
-
Reserve a small aliquot (20-40 µg) of each lysate for determining total RhoA/Cdc42 levels by Western blot.
-
-
Affinity Pull-Down:
-
Washing:
-
Elution:
-
Western Blot Analysis:
-
Load the supernatant (containing the active GTPase) and the reserved total cell lysate aliquots onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for RhoA or Cdc42.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
-
Quantification and Analysis:
-
Capture the image of the blot using a digital imaging system.
-
Quantify the band intensities for the active (pulled-down) and total GTPase using densitometry software.
-
Normalize the amount of active GTPase to the total amount of the respective GTPase in the cell lysates to determine the relative activation level.
-
Plot the relative activation against the concentration of this compound to determine the IC50 value.
-
Protocol 2: G-LISA™ Activation Assay (Colorimetric)
This protocol describes a higher-throughput, 96-well plate-based assay for measuring RhoA or Cdc42 activation.[4]
Experimental Workflow
Caption: Workflow for the G-LISA™ Rho/Cdc42 activation assay.
Materials
-
G-LISA™ Activation Assay Kit (containing RhoA or Cdc42 affinity plate, lysis buffer, wash buffer, primary antibody, secondary antibody, and detection reagents)
-
Cells of interest
-
This compound and agonist
-
96-well plate reader with absorbance at 490 nm
Procedure
-
Cell Culture, Treatment, and Lysis:
-
Culture, treat with this compound, and stimulate cells as described in Protocol 1.
-
Lyse the cells using the G-LISA™ lysis buffer provided in the kit.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Normalize all samples to the same protein concentration.
-
-
Binding to Affinity Plate:
-
Washing and Antibody Incubation:
-
Wash the wells twice with the provided wash buffer.[4]
-
Add the specific primary antibody (anti-RhoA or anti-Cdc42) to each well and incubate at room temperature.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
-
Colorimetric Detection:
-
Perform a final wash to remove the unbound secondary antibody.
-
Add the HRP substrate to each well and allow the color to develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all sample wells.
-
The resulting absorbance is proportional to the amount of active GTPase in the sample.
-
Plot the absorbance values against the concentration of this compound to determine the IC50.
-
Disclaimer: this compound is a hypothetical compound used for illustrative purposes in these application notes. The protocols provided are based on established methodologies for studying Rho and Cdc42 activation and should be adapted as necessary for specific experimental conditions.
References
- 1. An essential role for Rho, Rac, and Cdc42 GTPases in cell cycle progression through G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho, Rac and Cdc42 GTPases regulate the organization of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc42: An essential Rho-type GTPase controlling eukaryotic cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42 prevents precocious Rho1 activation during cytokinesis in a Pak1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Testing SPK-601 in a Viral Replication Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPK-601 is a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[1][2] Emerging research has highlighted the critical role of host cell lipid metabolism, particularly phosphatidylcholine (PC) synthesis and turnover, in the replication of a variety of viruses. Notably, positive-strand RNA viruses such as Hepatitis C Virus (HCV) have been shown to manipulate host PC synthesis to construct their viral replication complexes.[3][4] The enzyme PC-PLC plays a significant role in cell signaling and membrane turnover, and its activity has been implicated in the lifecycle of viruses like Human Immunodeficiency Virus (HIV-1).[5] This suggests that targeting PC-PLC with inhibitors like this compound could represent a promising broad-spectrum antiviral strategy.
These application notes provide a comprehensive methodology for evaluating the antiviral efficacy of this compound against a range of viruses using established in vitro viral replication assays. The protocols detailed below cover the essential steps from determining the compound's cytotoxicity to quantifying its specific antiviral activity through plaque reduction and viral genome quantification.
Determination of Cytotoxicity of this compound
Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration (CC50) in the host cell line used for the viral replication assay. This ensures that any observed reduction in viral replication is due to the specific antiviral effect of the compound and not simply due to cell death. The MTT or WST-1 assay is a reliable method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed the desired host cells (e.g., Vero E6, Huh-7, A549) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations to be tested. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).
-
Include a "no drug" (medium with solvent) control and a "cells only" (medium only) control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Evaluation of Antiviral Activity of this compound
Two primary methods are recommended for assessing the antiviral activity of this compound: the Plaque Reduction Assay for lytic viruses and Quantitative Real-Time PCR (qRT-PCR) for quantifying viral RNA for a broader range of viruses.
Plaque Reduction Assay
This "gold standard" assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[1]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in infection medium (e.g., serum-free medium).
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with a volume of virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
This compound Treatment and Overlay:
-
Prepare an overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium).
-
Prepare different concentrations of this compound in the overlay medium. The highest concentration should be below the determined CC50 value.
-
Include a "no drug" virus control and a "no virus" cell control.
-
After the adsorption period, aspirate the virus inoculum and add the overlay medium containing the different concentrations of this compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a stained cell monolayer.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the drug concentration.
-
Use non-linear regression to determine the 50% effective concentration (EC50) value.[7]
-
Quantitative Real-Time PCR (qRT-PCR) Assay
This highly sensitive and quantitative method measures the amount of viral RNA in infected cells, providing a direct measure of viral replication.[8]
Experimental Protocol: qRT-PCR for Viral Load Quantification
-
Cell Seeding and Infection:
-
Seed host cells in 24-well or 48-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
This compound Treatment:
-
Immediately after infection, treat the cells with various concentrations of this compound (below the CC50).
-
Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription and qRT-PCR:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers and a probe specific to a conserved region of the viral genome.
-
Include a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Run the qRT-PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral gene and the housekeeping gene.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the "no drug" virus control.
-
Plot the percentage of inhibition of viral RNA replication against the logarithm of the drug concentration.
-
Use non-linear regression to determine the EC50 value.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Value |
| CC50 (µM) | [Insert Value] |
| EC50 (µM) - Plaque Assay | [Insert Value] |
| EC50 (µM) - qRT-PCR | [Insert Value] |
| Selectivity Index (SI) | [Insert Value] |
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[6] A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the host cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of this compound antiviral activity.
Caption: Experimental workflow for evaluating this compound.
References
- 1. pnas.org [pnas.org]
- 2. Functional roles of PC-PLC and Cdc20 in the cell cycle, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophilin inhibitors as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin inhibitors as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20240109859A1 - Enzyme inhibitors and viral infection therapy - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPK-601 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SPK-601, a known inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4] Its primary mechanism of action is the inhibition of PC-PLC enzymatic activity, which plays a crucial role in various cellular signaling pathways by hydrolyzing phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG).[2]
Q2: What are the known downstream effects of this compound-mediated PC-PLC inhibition?
Inhibition of PC-PLC by this compound has been shown to suppress the production of diacylglycerol (DAG) and phosphatidic acid (PA).[2] This, in turn, can inhibit the activation of downstream signaling molecules such as Rho and Cdc42, which are involved in cytoskeleton regulation and cell motility.[2]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on available data, a starting point for cell-based assays could be guided by its IC50 value for cell growth inhibition in HPV-31 cells, which was reported to be 16 μg/mL after 72 hours of treatment.[1] However, the optimal concentration is highly dependent on the cell type, assay endpoint, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[5][6]
Q4: How should I prepare and store this compound?
This compound is a solid with a molecular weight of 266.46 g/mol and the molecular formula C11H15KOS2.[3] For experimental use, it is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[6] It is crucial to store the stock solution at -20°C or lower to maintain its stability.[7] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[6]
Q5: How can I determine if this compound is active in my specific cell line?
To confirm the activity of this compound in your cell line, you can measure the inhibition of a known downstream event of PC-PLC signaling. For example, you could measure the levels of DAG or the activation status of Rho or Cdc42 following treatment with this compound.[2] A dose-dependent decrease in these markers would indicate that this compound is active.
Troubleshooting Guide
Issue 1: No observable inhibitory effect of this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line or assay.
-
Solution: Perform a dose-response experiment using a wider range of concentrations. It is advisable to start with a broad range (e.g., from nanomolar to high micromolar) to identify the active concentration range.[5]
-
-
Possible Cause 2: Compound Instability. this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound for your experiments. Ensure that stock solutions are stored properly at -20°C or below and are not subjected to multiple freeze-thaw cycles.[6]
-
-
Possible Cause 3: Cell Permeability Issues. The compound may not be efficiently entering the cells.
Issue 2: High cytotoxicity observed at effective concentrations.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound might be inhibiting other cellular targets, leading to toxicity.
-
Solution: Determine the cytotoxic concentration (CC50) alongside the inhibitory concentration (IC50). Aim to use a concentration that provides significant inhibition of PC-PLC without causing widespread cell death.[7] If the therapeutic window is narrow, consider reducing the incubation time.
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO, high concentrations in the final culture medium can be toxic to cells.
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Experimental Conditions. Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results.
-
Solution: Standardize your experimental protocol. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase. Use freshly prepared dilutions of this compound for each experiment.[7]
-
-
Possible Cause 2: Cell Line Instability. The characteristics of your cell line may change over multiple passages.
-
Solution: Use cells from a low passage number and ensure consistent cell culture practices.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 | Assay Conditions |
| Phosphatidylcholine-specific phospholipase C (PC-PLC) from Bacillus cereus | This compound | Similar to D609[2] | Lipase activity of purified PC-PLC was assayed.[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Activity Measured | IC50 | Incubation Time |
| HPV-31 | Inhibition of cell growth | 16 μg/mL[1] | 72 hours[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell-Based PC-PLC Activity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in your cell culture medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM as a vehicle control).[5]
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the expected timeline of PC-PLC inhibition and its downstream effects.[5]
-
-
Measurement of PC-PLC Activity (Indirect):
-
After incubation, lyse the cells and measure a downstream marker of PC-PLC activity, such as the level of diacylglycerol (DAG) using a commercially available ELISA kit, or assess the activation of Rho/Cdc42 via G-LISA or Western blot.[2]
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[7]
-
Visualizations
Caption: this compound inhibits PC-PLC, blocking downstream signaling.
Caption: Workflow for determining the IC50 of this compound.
References
SPK-601 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, SPK-601 (also known as LMV-601), in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is causing this?
This is a common issue when working with small molecules initially dissolved in a high-concentration organic solvent.[7] The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. This is especially likely if the final concentration in the aqueous buffer is near or exceeds its solubility limit in that specific medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent. A stock solution of at least 1 mg/mL in DMSO can be prepared.[5][6] It is advisable to use a fresh, anhydrous grade of DMSO to prevent any moisture-induced degradation of the compound.
Q4: How should I store my this compound solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods.[6][8] Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, it is recommended to store them at 4°C for no longer than 24 hours to minimize degradation and potential precipitation.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: The intended concentration exceeds the intrinsic aqueous solubility of this compound in the chosen buffer.
-
Troubleshooting Steps:
-
Prepare a DMSO Stock Solution: First, dissolve the this compound powder in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 1 mg/mL).[5][6]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your aqueous buffer to reach the desired final concentration. This gradual dilution can help prevent precipitation.
-
pH Adjustment: The solubility of compounds can be pH-dependent.[4] For xanthates, solubility is generally better in alkaline conditions (pH 8-13).[2] Consider adjusting the pH of your buffer to a more alkaline range, if compatible with your experimental system.
-
Gentle Heating and Sonication: Gentle warming of the solution (e.g., to 37°C) or brief sonication can aid in the dissolution of small molecule inhibitors.[7] However, be cautious with temperature as it can degrade the compound.
-
Issue 2: My this compound solution is cloudy or shows visible precipitate after preparation.
-
Possible Cause: The solubility limit has been exceeded, or the compound is precipitating out of solution over time.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous buffer.
-
Increase DMSO Co-solvent Percentage: While it's generally recommended to keep the final DMSO concentration low (typically <0.5%) to avoid off-target effects in biological assays, a slight increase in the co-solvent percentage may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Solubilizing Agents: For challenging cases, consider the use of solubility enhancers, if compatible with your experimental setup:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic compounds and increase their aqueous solubility.[9]
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H15KOS2 | [6][8][10] |
| Molecular Weight | 266.46 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Known Solubility | ≥ 1 mg/mL in DMSO | [5][6] |
Table 2: Recommended Starting Conditions for Aqueous Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous DMSO | For stock solution |
| Stock Concentration | 1-10 mg/mL (or 3.75-37.5 mM) | Prepare fresh if possible |
| Aqueous Buffer pH | 7.4 - 8.5 | Higher pH may improve solubility; check experimental compatibility |
| Final DMSO % in Aqueous Solution | < 0.5% | Minimize to avoid cellular toxicity; always use a vehicle control |
| Use of Co-solvents/Additives | If necessary, consider PEG 400, Tween® 20, or HP-β-CD | Test for compatibility with the assay |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (266.46 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 2.66 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can help prevent precipitation upon final dilution into the aqueous buffer.
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate stock solution to your aqueous buffer to achieve the final 100 µM concentration. For a 1 mL final volume, add 100 µL of the 1 mM stock to 900 µL of buffer. This will result in a final DMSO concentration of 10%, which may be too high for many cell-based assays. It is preferable to add a smaller volume of a more concentrated stock. For example, adding 10 µL of the 10 mM stock to 990 µL of buffer will give a final concentration of 100 µM with 1% DMSO.
-
Mixing: Gently vortex or invert the tube to mix.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound solubility.
Caption: this compound inhibits PC-PLC, blocking downstream signaling.
References
- 1. nasaco.ch [nasaco.ch]
- 2. Potassium amyl xanthate - Wikipedia [en.wikipedia.org]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. camachem.com [camachem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. This compound|1096687-52-3|COA [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. GSRS [gsrs.ncats.nih.gov]
identifying and minimizing SPK-601 off-target effects
Disclaimer: This document provides a general framework for researchers, scientists, and drug development professionals to identify and minimize potential off-target effects of SPK-601, a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor. The information provided is based on established methodologies for characterizing small molecule inhibitors. Specific off-target profiles for this compound are not extensively documented in publicly available literature; therefore, the protocols and data presented are intended as a guide for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into two second messengers: diacylglycerol (DAG) and phosphocholine.[2][3] DAG is a well-known activator of Protein Kinase C (PKC), which subsequently influences several downstream signaling pathways involved in cell growth, differentiation, and inflammation.[2]
Q2: What are off-target effects, and why are they a concern for a small molecule inhibitor like this compound?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to a variety of issues, including:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.
-
Unwanted side effects in a clinical setting: Off-target interactions are a major cause of adverse drug reactions in patients.
Therefore, comprehensive off-target profiling is crucial for the validation of this compound as a specific tool for studying PC-PLC and for its potential therapeutic development.
Q3: What are the general strategies to identify potential off-target effects of this compound?
A3: A multi-faceted approach is recommended to identify potential off-target effects:
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Computational Approaches: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[5][6][7]
-
Biochemical Assays: Screen this compound against a broad panel of purified enzymes, such as a kinome scan, to identify direct interactions in a cell-free system.[8][9][10]
-
Cell-Based Assays: Employ proteome-wide methods like the Cellular Thermal Shift Assay (CETSA) or Proteome Integral Solubility Alteration (PISA) to assess target engagement and off-target binding within a more physiologically relevant cellular context.[11][12][13][14]
On-Target Signaling Pathway: PC-PLC
The on-target effect of this compound is the inhibition of PC-PLC, which modulates the signaling pathway depicted below.
Caption: The PC-PLC signaling pathway inhibited by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound's specificity.
| Issue | Potential Cause | Recommended Action |
| Observed phenotype does not correlate with PC-PLC inhibition. | Off-target effect: The phenotype may be caused by this compound inhibiting an unrelated protein. | - Perform a dose-response curve and compare the IC50 for the phenotype with the IC50 for PC-PLC inhibition. A significant difference suggests an off-target effect. - Use a structurally distinct PC-PLC inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. - Perform a rescue experiment by overexpressing PC-PLC. If the phenotype persists, it suggests the involvement of other targets. |
| High cellular toxicity at concentrations required for PC-PLC inhibition. | Off-target toxicity: this compound may be inhibiting proteins essential for cell survival. | - Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). - Perform a counter-screen using a cell line that does not express PC-PLC. If toxicity is still observed, it is likely due to off-target effects. |
| Inconsistent results in off-target screening assays. | Experimental variability: Issues with assay conditions, compound stability, or detection methods can lead to unreliable data. | - Review and optimize the experimental protocol, including all controls. - Confirm the stability of this compound in the assay buffer and under the experimental conditions. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level that affects the assay (typically <0.5%). |
| Difficulty in validating a predicted off-target. | Low affinity interaction: The interaction may be too weak to detect in validation assays. Context-dependent interaction: The interaction may only occur under specific cellular conditions. | - Use a more sensitive detection method or a direct binding assay (e.g., Surface Plasmon Resonance). - Modulate cellular conditions (e.g., stimulate a relevant pathway) to see if the interaction can be observed. |
Experimental Protocols for Off-Target Identification
Kinome Profiling using Kinobeads Pulldown Assay
This method assesses the ability of this compound to compete with a broad-spectrum kinase inhibitor for binding to a wide range of kinases from a cell lysate.
Protocol:
-
Kinobeads Preparation: A mixture of broad-spectrum kinase inhibitors is covalently coupled to sepharose beads.
-
Cell Lysate Preparation: Culture and lyse cells to release the native kinome.
-
Competition Assay: Pre-incubate the cell lysate with varying concentrations of this compound.
-
Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases not bound by this compound.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to a vehicle control. A decrease in the amount of a specific kinase indicates that this compound is binding to it.
Caption: Workflow for Kinobeads-based off-target profiling.
Proteome-wide Thermal Shift Assay (CETSA/PISA)
This method identifies protein targets by detecting changes in their thermal stability upon ligand binding in intact cells or cell lysates.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated fraction.
-
Protein Quantification: Collect the soluble fraction and prepare it for mass spectrometry analysis.
-
LC-MS/MS Analysis: Quantify the abundance of thousands of proteins in the soluble fraction at each temperature point.
-
Data Analysis: Generate melting curves for each protein. A shift in the melting temperature of a protein in the presence of this compound indicates a direct or indirect interaction.[12][14]
Caption: Workflow for proteome-wide thermal shift assays.
Data Presentation
The following table provides a template for summarizing quantitative data from off-target screening assays. The data presented here is hypothetical and for illustrative purposes only.
| Target | Assay Type | This compound IC50 / Kd (nM) | On-Target/Off-Target | Notes |
| PC-PLC | Biochemical Assay | 50 | On-Target | Primary target of this compound. |
| Kinase X | Kinome Scan | 800 | Off-Target | Weak interaction detected. |
| Kinase Y | Kinome Scan | 5,000 | Off-Target | Very weak interaction. |
| Protein Z | CETSA | 1,200 (EC50 of thermal shift) | Off-Target | Cellular target engagement confirmed. |
| hERG | Electrophysiology | >10,000 | Off-Target (Safety) | Low risk of cardiac toxicity. |
References
- 1. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
- 2. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 13. huber.embl.de [huber.embl.de]
- 14. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
SPK-601 stability and storage best practices
This technical support center provides detailed guidance on the stability, storage, and handling of SPK-601, a novel kinase inhibitor. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. When stored under these conditions, the compound is stable for up to 24 months.
Q2: Can I store this compound in solution?
A2: While it is recommended to prepare solutions fresh for each experiment, stock solutions of this compound in anhydrous DMSO can be stored at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles, as this can lead to degradation. We recommend aliquoting the stock solution into single-use volumes.
Q3: How should I handle this compound powder?
A3: this compound is a hygroscopic powder and should be handled in a controlled environment with low humidity. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound exhibits moderate photosensitivity. Both the lyophilized powder and solutions should be protected from direct light. Use amber vials or wrap containers in aluminum foil during storage and experiments.
Q5: What solvents are compatible with this compound?
A5: this compound is highly soluble in DMSO (≥50 mg/mL) and ethanol (≥25 mg/mL). It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration in your assay is not cytotoxic (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Degradation of this compound stock solution. 2. Precipitation of the compound in aqueous media. | 1. Prepare a fresh stock solution from lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. 2. Ensure the final concentration of this compound in the assay medium does not exceed its solubility limit. Check for precipitates under a microscope after dilution. |
| Loss of compound activity over time | Improper storage of this compound. | Review the storage conditions. Ensure lyophilized powder is stored at -20°C and stock solutions are at -80°C, both protected from light and moisture. |
| Difficulty dissolving this compound powder | The compound may have absorbed moisture. | Handle the powder in a low-humidity environment. If moisture absorption is suspected, desiccate the vial under vacuum before attempting to dissolve. |
Stability Data
Table 1: Temperature Stability of Lyophilized this compound
| Storage Temperature | Time | Purity (%) |
| -20°C | 24 months | >99% |
| 4°C | 6 months | 98% |
| 25°C (Room Temperature) | 1 month | 95% |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM) at -80°C
| Storage Duration | Freeze-Thaw Cycles | Purity (%) |
| 3 months | 1 | >99% |
| 3 months | 3 | 97% |
| 6 months | 1 | 96% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Visualizations
Caption: Experimental workflow for a cell viability assay using this compound.
how to prevent SPK-601 degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing SPK-601 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to the stability and handling of this compound, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LMV-601, is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. PC-PLC is an enzyme that plays a role in cell signaling, proliferation, and differentiation. This compound is also noted for its potential as an antimicrobial agent[1][2].
Q2: My experimental results with this compound are inconsistent over time. Could compound degradation be the cause?
A2: Yes, inconsistent results, such as a diminished biological effect or increased variability between experiments, are a strong indicator of compound degradation[3]. The stability of this compound can be influenced by several factors in a typical experimental setup.
Q3: What are the likely causes of this compound degradation in my experiments?
A3: While specific degradation pathways for this compound are not extensively published, it is important to consider that similar compounds, such as the PC-PLC inhibitor D609, are xanthates. Xanthates are known to be unstable in aqueous solutions, particularly under neutral or acidic conditions, and are susceptible to oxidation.[4][5][6] Therefore, the primary causes of this compound degradation are likely:
-
Hydrolysis: The aqueous environment of cell culture media or buffers can lead to the breakdown of the compound.
-
Oxidation: Exposure to air and reactive oxygen species in the culture medium can cause oxidative degradation.[3]
-
Temperature: Incubation at 37°C, standard for most cell-based assays, can accelerate the rate of degradation.[3]
-
pH: The pH of your experimental solutions can significantly impact the stability of this compound. Xanthates, for instance, degrade more rapidly as the pH decreases.[4][5][7]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the long-term stability of this compound, please adhere to the following storage recommendations:
| Condition | Recommendation | Duration |
| Solid Form | Store at -20°C in a tightly sealed vial. | Up to 24 months |
| Stock Solutions | Prepare in a suitable anhydrous solvent (e.g., DMSO), aliquot into tightly sealed vials, and store at -20°C. | Up to 1 month |
Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect of this compound over the course of an experiment. | Degradation of this compound in aqueous media. | Prepare fresh working solutions of this compound immediately before each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider a time-course experiment to assess the stability of this compound in your specific media and conditions (see Experimental Protocols). |
| Precipitation or cloudiness observed in stock or working solutions. | Poor solubility or compound aggregation. | Ensure the stock solution is fully dissolved. If precipitation occurs in the working solution, consider preparing a fresh, lower concentration stock. You may also explore the use of a different solvent for the initial stock, ensuring it is compatible with your experimental system. |
| Change in color of this compound solutions. | Chemical degradation or reaction with media components. | A color change is a visual indicator of potential degradation. Discard the solution and prepare a fresh batch. Protect solutions from light, as some compounds are photosensitive. |
| Appearance of new peaks in HPLC or LC-MS analysis of this compound. | Formation of degradation products. | This confirms compound instability. It is crucial to use freshly prepared solutions for your experiments to ensure you are working with the active compound at the intended concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into your cell culture medium to the final working concentration.
-
Incubate the this compound-containing medium at 37°C in a humidified incubator with 5% CO2.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life in the culture medium.
Protocol 2: Preparation and Handling of this compound for Long-Term Experiments
Objective: To provide a standardized procedure for the preparation and use of this compound to minimize degradation.
Methodology:
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.
-
Reconstitute the solid in anhydrous DMSO to create a concentrated stock solution.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
For each experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the final experimental medium immediately before use.
-
Ensure thorough mixing.
-
-
Experimental Use:
-
Add the freshly prepared working solution to your experimental setup.
-
For very long-term experiments (multiple days), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals based on its determined stability (from Protocol 1).
-
Visualizations
Caption: Potential degradation pathway of this compound under typical experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1096687-52-3|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcabc.ca [arcabc.ca]
addressing cellular toxicity of SPK-601 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing cellular toxicity of the phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, SPK-601, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG).[1][2] DAG is a critical second messenger that can activate protein kinase C (PKC), which in turn is involved in various cellular processes including proliferation, differentiation, and apoptosis.[1][2] By inhibiting PC-PLC, this compound can interfere with these signaling pathways.
Q2: What are the expected effects of this compound on primary cells?
Inhibition of PC-PLC by this compound can lead to a variety of cellular effects, depending on the cell type and experimental conditions. Since PC-PLC is involved in pathways regulating cell growth and survival, inhibition may lead to decreased cell proliferation, cell cycle arrest, or apoptosis.[1][3] In some cancer cell lines, inhibition of PC-PLC has been shown to reduce proliferation and induce differentiation.[4][5]
Q3: I am observing higher-than-expected toxicity in my primary cell cultures. What could be the cause?
Several factors could contribute to high toxicity. These include:
-
Compound Concentration: The optimal concentration of this compound can vary significantly between different primary cell types.
-
Cell Density: Low cell density can make cells more susceptible to toxic effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your primary cells (typically <0.1%).
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
To distinguish between apoptosis and necrosis, you can use assays that detect specific markers for each process. For example, Annexin V staining can identify apoptotic cells, while a lactate dehydrogenase (LDH) release assay can measure necrosis.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Use reverse pipetting to dispense cells into the plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and mix well at each step. |
| Pipetting Errors | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
Issue 2: No Observable Effect of this compound on Primary Cells
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity of the this compound compound. If possible, test its activity in a positive control cell line known to be sensitive to PC-PLC inhibition. |
| Low Compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration for your specific primary cells. |
| Short Incubation Time | The effects of this compound may be time-dependent. Extend the incubation period and perform a time-course experiment. |
| Cell Type Resistance | The specific primary cells you are using may have redundant signaling pathways or low dependence on the PC-PLC pathway for survival. |
Quantitative Data Summary
No specific quantitative data for this compound toxicity in primary cells is publicly available. The following table provides a hypothetical example based on typical dose-response data for a small molecule inhibitor.
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Hepatocytes after 48h Treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 80.7 ± 6.2 |
| 10 | 65.1 ± 7.3 |
| 25 | 40.3 ± 5.8 |
| 50 | 22.5 ± 4.9 |
| 100 | 8.9 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V Staining
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound inhibits the PC-PLC signaling pathway.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic diagram for troubleshooting high toxicity.
References
- 1. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving the Efficacy of SPK-601 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPK-601, a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor. The information is designed to address specific issues that may arise during experiments, particularly when dealing with resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[3] In cancer cells, PC-PLC has been shown to be upregulated and involved in signaling pathways that promote cell proliferation, survival, and maintenance of a mesenchymal phenotype.[1][4][5] By inhibiting PC-PLC, this compound can interfere with these oncogenic signaling cascades.
Q2: In which cancer types has the inhibition of PC-PLC shown efficacy?
Inhibition of PC-PLC has demonstrated anti-proliferative and pro-differentiative effects in various cancer models, including:
-
Epithelial Ovarian Cancer[8]
Notably, PC-PLC inhibition has been shown to be particularly effective against tumor-initiating cells (TICs), also known as cancer stem cells.[1][6]
Q3: My cells are not responding to this compound treatment. What are the potential reasons for resistance?
Resistance to this compound, while not yet extensively documented, can be hypothesized based on general mechanisms of drug resistance in cancer.[9] Potential reasons for a lack of response include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[9]
-
Target Alteration: Mutations in the gene encoding PC-PLC could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of PC-PLC. For instance, they might activate other phospholipase C isoforms or downstream effectors through different mechanisms.[10][11]
-
Metabolic Reprogramming: Alterations in cellular metabolism could provide resistant cells with alternative sources of essential molecules, bypassing the effects of PC-PLC inhibition.
Q4: How can I determine if my resistant cell line has developed one of the hypothesized resistance mechanisms?
To investigate the mechanism of resistance in your cell line, you can perform the following experiments:
-
Drug Efflux: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil) to assess efflux activity. A higher fluorescence retention in the presence of the inhibitor would suggest P-gp-mediated efflux.
-
Target Expression and Mutation: Sequence the PC-PLC gene in your resistant cell line to identify any potential mutations. Compare the protein expression levels of PC-PLC in sensitive and resistant cells via Western blotting.
-
Pathway Activation: Use phosphoproteomic arrays or Western blotting to compare the activation status of key signaling proteins (e.g., p-AKT, p-ERK) in sensitive and resistant cells, both with and without this compound treatment.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Sensitive Cell Lines
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations based on literature values for similar compounds (e.g., D609).[12] |
| Cell Culture Conditions | Ensure consistent cell seeding density and passage number. Mycoplasma contamination can affect cellular responses, so regularly test your cell lines.[13] |
| Assay Timing | The effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to assess any solvent-induced effects.[12] |
| Non-Specific Binding | If using high concentrations of this compound, consider the possibility of off-target effects. Compare the phenotype observed with this compound to that of another PC-PLC inhibitor, if available. |
| Assay Interference | Ensure that this compound or its solvent does not interfere with the assay readout (e.g., fluorescence or luminescence). Run a control with the compound in cell-free assay medium. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| Sensitive (Parental) | 5 |
| Resistant Subclone A | 50 |
| Resistant Subclone B | >100 |
Table 2: Effect of a P-gp Inhibitor on this compound Efficacy in a Resistant Cell Line
| Treatment | Resistant Cell Line Viability (%) |
| Vehicle Control | 100 |
| This compound (50 µM) | 85 |
| Verapamil (10 µM) | 95 |
| This compound (50 µM) + Verapamil (10 µM) | 40 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Interpreting Data from SPK-601 Experiments
Welcome to the technical support center for SPK-601, an adeno-associated virus (AAV) vector-based gene therapy for Pompe Disease. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when interpreting experimental data.
Section 1: Troubleshooting Guides
This section provides detailed guides for troubleshooting common experimental assays related to this compound, focusing on variability and unexpected results in enzyme activity and biomarker measurements.
Guide 1: Inconsistent Acid Alpha-Glucosidase (GAA) Enzyme Activity Results
Question: My GAA enzyme activity assays are showing high variability between samples or are inconsistent with clinical observations. What are the potential causes and how can I troubleshoot this?
Answer: High variability in GAA enzyme activity assays is a common challenge. The causes can range from pre-analytical sample handling to the specifics of the assay protocol. It is crucial to systematically evaluate each step of the process.
| Potential Cause | Description | Recommended Action |
| Sample Quality | Hemolysis, improper storage (e.g., freeze-thaw cycles), or delays in processing can degrade enzyme activity. | Use fresh samples whenever possible. For dried blood spots (DBS), ensure they are thoroughly dried and stored away from humidity. For leukocytes or fibroblasts, process immediately or store at -80°C.[1][2][3] |
| Pseudodeficiency Alleles | Certain common variants in the GAA gene can lower enzyme activity in vitro but do not cause Pompe disease.[1][4] This can lead to false positive results or misinterpretation of baseline activity. | If baseline GAA activity is unexpectedly low, perform genetic sequencing of the GAA gene to check for known pseudodeficiency alleles.[4] |
| Assay Interference | Substances in the sample, such as high concentrations of hemoglobin (in DBS) or detergents, can quench the fluorescent signal or inhibit the enzyme.[2][5] | Run an individual sample blank for each sample to account for background fluorescence.[2] Ensure reagents like EDTA, SDS, or Sodium Azide are below inhibitory concentrations.[5] |
| Substrate Quality | The synthetic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside, 4-MUG) can have high background fluorescence, reducing the assay's signal-to-noise ratio.[2] | Test new lots of substrate for background signal before use. Include a "substrate only" blank in every assay plate. |
| Pipetting & Reagent Prep | Inaccurate pipetting, especially of small volumes, or improperly thawed/mixed reagents can introduce significant error.[5] | Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. Thaw all components completely and mix gently before use.[5] |
-
Sample Preparation:
-
Isolate leukocytes from whole blood using a standard dextran sedimentation or Ficoll-Paque gradient method.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a known volume of lysis buffer (e.g., water with 0.1% Triton X-100) and lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a master mix of the reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 4.3).
-
On a black 96-well microplate, add 10 µL of cell lysate to each well.
-
Add 20 µL of the 4-MUG substrate solution (e.g., 3 mM in reaction buffer).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 200 µL of a high pH stop buffer (e.g., 0.5 M sodium carbonate-bicarbonate, pH 10.7).
-
Read the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate enzyme activity relative to a 4-methylumbelliferone (4-MU) standard curve and normalize to the protein concentration of the lysate (e.g., nmol/hr/mg protein).
-
References
- 1. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphl.org [aphl.org]
- 3. pompediseasenews.com [pompediseasenews.com]
- 4. Pompe Disease (GAA) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mitigating SPK-601 Interference in Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using SPK-601, a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, and encountering potential interference in their fluorescence-based assays. This guide provides a structured approach to identifying, characterizing, and mitigating assay artifacts caused by this compound to ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] Like many small molecules, this compound has the potential to interfere with fluorescence-based assays through several mechanisms that are independent of its intended biological activity. These include possessing intrinsic fluorescence (autofluorescence), absorbing light at the excitation or emission wavelengths of your fluorophore (inner filter effect), or reducing the fluorescence signal of your fluorophore through a process called quenching.[2]
Q2: What are the primary types of fluorescence assay interference caused by a test compound like this compound?
A2: The three main types of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.[3]
-
Inner Filter Effect (IFE): The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, resulting in a false-negative signal.[4][5]
-
Fluorescence Quenching: The compound interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon, which also leads to a false-negative signal.[6]
Q3: How can I quickly determine if this compound is interfering with my assay?
A3: A simple control experiment is the most effective initial step. Run your assay with this compound but without the biological target (e.g., the enzyme or cells). If you observe a signal that changes with the concentration of this compound, it is a strong indication of assay interference.[2]
Q4: Are there specific fluorescence assays for PC-PLC activity that I should be aware of?
A4: Yes, a common method for measuring PC-PLC activity is the Amplex™ Red assay.[7] This is a coupled enzymatic assay that produces a fluorescent product. When using this compound in such an assay, it is crucial to perform the appropriate controls to ensure that the inhibitor is not directly affecting the fluorescence of the reporter molecule or any of the coupling enzymes.
Troubleshooting Guide
This guide will walk you through a systematic process to identify the nature of the interference caused by this compound and provide strategies for mitigation.
Problem 1: Unexpectedly High Fluorescence Signal
This is often indicative of autofluorescence from this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without any other assay components.
-
Perform a Spectral Scan: Characterize the fluorescence properties of this compound to determine its excitation and emission spectra.
Mitigation Strategies:
-
Switch to a Red-Shifted Fluorophore: Autofluorescence is more common in the blue-green spectral region.[8] If this compound's fluorescence overlaps with your current fluorophore, switching to one with longer excitation and emission wavelengths may resolve the issue.[9]
-
Pre-read Correction: Measure the fluorescence of the plate containing your cells and this compound before adding the fluorescent substrate. Subtract this background reading from the final measurement.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. The long-lived signal of lanthanide probes can be distinguished from the typically short-lived fluorescence of small molecules.[2]
Problem 2: Unexpectedly Low Fluorescence Signal
This could be due to the Inner Filter Effect (IFE) or Fluorescence Quenching .
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound: Use a spectrophotometer to measure the absorbance of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.[5]
-
Perform a Fluorophore-Only Quenching Assay: In a cell-free system, mix your assay's fluorophore with increasing concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Mitigation Strategies for Inner Filter Effect:
-
Decrease Compound or Fluorophore Concentration: If experimentally feasible, lowering the concentration of this compound or the fluorophore can reduce the IFE.
-
Mathematical Correction: For moderate absorbance, mathematical formulas can be applied to correct the observed fluorescence intensity.[4][10][11]
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
Mitigation Strategies for Fluorescence Quenching:
-
Decrease Compound Concentration: Reducing the concentration of this compound is the most straightforward approach.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative fluorophore may be beneficial.
-
Consider a Different Assay Format: If interference is severe and cannot be mitigated, switching to a non-fluorescence-based detection method (e.g., luminescence, absorbance, or mass spectrometry) may be necessary.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the dilutions to the wells of a black, clear-bottom microplate. Include wells with only assay buffer as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Table 1: Example Data for this compound Autofluorescence
| This compound Concentration (µM) | Raw Fluorescence (RFU) | Blank-Subtracted Fluorescence (RFU) |
| 0 (Blank) | 52 | 0 |
| 1 | 150 | 98 |
| 5 | 480 | 428 |
| 10 | 950 | 898 |
| 25 | 2300 | 2248 |
| 50 | 4500 | 4448 |
Protocol 2: Characterizing the Absorbance Spectrum of this compound
Objective: To determine if this compound absorbs light at the assay's excitation or emission wavelengths.
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths that includes your assay's excitation and emission wavelengths.
-
Use the assay buffer as a blank.
-
Data Analysis: Examine the absorbance spectrum for peaks that overlap with your assay's wavelengths. An absorbance value greater than 0.05 at these wavelengths may indicate a potential for an inner filter effect.
Table 2: Example Absorbance Data for this compound
| Wavelength (nm) | Absorbance of this compound (50 µM) |
| 485 (Excitation) | 0.08 |
| 520 (Emission) | 0.03 |
Protocol 3: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Methodology:
-
Prepare a solution of the free fluorophore (the same one used in your assay) in the assay buffer at the assay concentration.
-
Prepare a dilution series of this compound.
-
In a microplate, mix the fluorophore solution with the this compound dilutions. Include a control with the fluorophore and assay buffer only.
-
Incubate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.
Table 3: Example Data for Fluorescence Quenching by this compound
| This compound Concentration (µM) | Fluorescence of Fluorophore (RFU) | % Quenching |
| 0 (Control) | 10,000 | 0% |
| 1 | 9,800 | 2% |
| 5 | 8,500 | 15% |
| 10 | 7,200 | 28% |
| 25 | 5,100 | 49% |
| 50 | 3,500 | 65% |
Visualizations
Caption: A workflow for troubleshooting fluorescence assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. static.horiba.com [static.horiba.com]
- 6. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 7. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Phospholipase C Modulation: A Comparative Guide to SPK-601 Alternatives
For researchers, scientists, and drug development professionals investigating the intricate roles of phospholipase C (PLC), the choice of chemical tools is paramount. SPK-601 has emerged as a notable inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). However, a comprehensive understanding of its alternatives is crucial for robust experimental design and interpretation. This guide provides an objective comparison of this compound with other widely used PLC modulators, supported by experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.
At a Glance: Comparing the Potency of PLC Modulators
The selection of an appropriate PLC modulator hinges on its potency and selectivity towards different PLC isoforms. The following table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound and its key alternatives against various PLC enzymes.
| Compound | Target(s) | IC50 / EC50 | Organism/System | Reference(s) |
| This compound | PC-PLC | IC50 similar to D609 | Bacillus cereus | |
| HPV-31 dependent cell growth | IC50: 16 µg/mL | Human papillomavirus-31 infected cells | [1] | |
| D609 | PC-PLC | Kᵢ: 6.4 µM | - | |
| PC-PLC | IC50 similar to this compound | Bacillus cereus | [2] | |
| U73122 | PI-PLC | IC50: 1-5 µM (agonist-induced platelet aggregation) | Human platelets | |
| PLCβ2 | IC50: ~6 µM | Recombinant human | [3] | |
| fMLP-induced [Ca²⁺]i elevation | IC50: 0.62 µM | Human neutrophils | [4] | |
| Bradykinin-induced [Ca²⁺]i increase | IC50: ~200 nM | NG108-15 cells | [5] | |
| ET-18-OCH3 | PI-PLC | IC50: 9.6 µM (direct addition) | Swiss 3T3 fibroblast and BG1 ovarian adenocarcinoma cell cytosol | [6] |
| PI-PLC | IC50: 0.4 µM (incorporated into substrate micelles) | Swiss 3T3 fibroblast and BG1 ovarian adenocarcinoma cell cytosol | [6] | |
| m-3M3FBS | All PLC isotypes (β2, β3, γ1, γ2, δ1) | Activator | In vitro | [7] |
| Ca²⁺-driven signals | EC50: 24.7 µM | Besnoitia besnoiti tachyzoites | [8] | |
| Inositol phosphate formation | Effective concentration: 5-50 µM | U937 cells | [9] |
Understanding the Phospholipase C Signaling Pathway
Phospholipase C enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This action initiates a cascade of downstream events crucial for various cellular processes.
In Focus: A Comparative Analysis of PLC Modulators
This compound and D609: The PC-PLC Inhibitors
This compound is primarily recognized as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1]. Experimental data indicates that its inhibitory potency against PC-PLC from Bacillus cereus is comparable to that of D609[2]. D609, a xanthate compound, is a competitive inhibitor of PC-PLC with a reported Kᵢ of 6.4 µM. Beyond its role in cancer research, this compound has also been investigated for its antimicrobial properties[1].
U73122: A Potent but Controversial PI-PLC Inhibitor
U73122 is a widely cited inhibitor of phosphoinositide-specific PLC (PI-PLC), with reported IC50 values in the low micromolar to nanomolar range depending on the cell type and stimulus[4][5]. However, its utility is marred by significant off-target effects and a lack of specificity. Numerous studies have cautioned that U73122 can affect calcium channels, SERCA pumps, and other enzymes, and its inhibitory action on PLC is not universally observed across all isoforms or experimental conditions[10][11]. In some instances, it has even been shown to activate certain PLC isoforms[3]. Researchers should exercise extreme caution and employ its inactive analog, U73343, as a negative control to dissect PLC-specific effects.
ET-18-OCH3: A Selective PI-PLC Inhibitor
ET-18-OCH3 (edelfosine) is a synthetic ether lipid analog that demonstrates selective inhibition of PI-PLC[6]. Its inhibitory concentration varies depending on the method of application, with an IC50 of 9.6 µM when added directly to the assay and a more potent IC50 of 0.4 µM when incorporated into the substrate micelles[6]. This compound has also been extensively studied for its pro-apoptotic effects in cancer cells[12][13].
m-3M3FBS: A Broad-Spectrum PLC Activator
For studies requiring the potentiation of PLC activity, m-3M3FBS serves as a valuable tool. This cell-permeable compound has been shown to activate all tested PLC isotypes (β2, β3, γ1, γ2, and δ1) in vitro[7]. It is frequently used to stimulate downstream PLC signaling events, such as intracellular calcium release and inositol phosphate production, with effective concentrations typically ranging from 5 to 50 µM[9].
Experimental Protocols for Assessing PLC Activity
Accurate measurement of PLC activity is fundamental to characterizing the effects of modulators like this compound and its alternatives. Below are detailed methodologies for key experimental assays.
General Experimental Workflow for Evaluating PLC Inhibitors
A systematic approach is necessary to validate the efficacy and specificity of a potential PLC inhibitor. The following workflow outlines the key steps from in vitro enzyme assays to cell-based functional readouts.
Protocol 1: PC-PLC Activity Assay Using Amplex® Red Kit
This assay provides a sensitive fluorometric method for detecting PC-PLC activity.
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, DMSO, horseradish peroxidase (HRP), hydrogen peroxide, reaction buffer, choline oxidase, alkaline phosphatase, and lecithin)
-
Purified PC-PLC or cell lysates
-
This compound, D609, or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ~571/585 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin in 1X reaction buffer according to the kit manufacturer's instructions[14][15].
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of the PLC inhibitor (e.g., this compound, D609) in 1X reaction buffer.
-
Add 50 µL of the purified PC-PLC enzyme or cell lysate to the wells of the microplate.
-
Add 50 µL of the inhibitor dilutions to the respective wells. For control wells, add 50 µL of 1X reaction buffer.
-
-
Reaction Initiation: Add 100 µL of the Amplex® Red reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
Protocol 2: PI-PLC Activity Assay Using Radiolabeled [³H]PIP₂
This classic method directly measures the hydrolysis of the PLC substrate.
Materials:
-
[³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP₂)
-
Purified PI-PLC or cell lysates
-
U73122, ET-18-OCH3, or other inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, and appropriate free Ca²⁺ concentration)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare mixed micelles containing a known amount of [³H]PIP₂ and unlabeled PIP₂ in the assay buffer.
-
Inhibitor Incubation:
-
In a reaction tube, pre-incubate the purified PI-PLC enzyme or cell lysate with the desired concentration of the inhibitor (e.g., U73122, ET-18-OCH3) for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Initiation: Start the reaction by adding the [³H]PIP₂-containing mixed micelles to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).
-
Separation of Products: Separate the water-soluble product, [³H]inositol 1,4,5-trisphosphate, from the unreacted lipid substrate by centrifugation and subsequent extraction or ion-exchange chromatography[16].
-
Quantification: Measure the radioactivity of the aqueous phase containing [³H]IP₃ using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]IP₃ produced and determine the percentage of inhibition and IC50 values.
Protocol 3: Measurement of Intracellular Calcium Mobilization
This cell-based assay assesses the functional consequence of PLC activation or inhibition by measuring changes in intracellular calcium levels.
Materials:
-
Adherent or suspension cells expressing the PLC of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PLC agonist (e.g., carbachol, bradykinin)
-
PLC inhibitor (e.g., U73122) or activator (e.g., m-3M3FBS)
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Inhibitor/Activator Incubation: Add 100 µL of HBSS containing the PLC inhibitor or activator at the desired concentration and incubate for the appropriate time (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.
-
Agonist Stimulation and Measurement:
-
Inject the PLC agonist into the wells while continuously recording the fluorescence ratio.
-
Continue recording for several minutes to capture the full calcium transient (initial peak and subsequent plateau).
-
-
Data Analysis: Calculate the change in the fluorescence ratio over time. The peak response or the area under the curve can be used to quantify the extent of calcium mobilization and the inhibitory or stimulatory effect of the compound.
Conclusion
The study of phospholipase C is a dynamic field, and the availability of diverse chemical modulators is essential for dissecting its complex roles in health and disease. While this compound offers a valuable tool for investigating PC-PLC, a thorough consideration of its alternatives is imperative. Inhibitors such as D609 provide a direct comparison for PC-PLC studies, while U73122 and ET-18-OCH3 are key for targeting PI-PLC, albeit with the critical caveat of U73122's off-target effects. The activator m-3M3FBS offers a means to potentiate PLC signaling. The selection of the most appropriate compound will ultimately depend on the specific PLC isoform of interest, the experimental system, and a careful consideration of the potential for off-target activities. By employing the detailed protocols and comparative data presented in this guide, researchers can enhance the precision and reliability of their investigations into the multifaceted world of phospholipase C signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of phosphatidylinositol phospholipase C by cytotoxic ether lipid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ET-18-OCH3 (edelfosine): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antitumor ether lipid ET-18-OCH(3) induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 16. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Validating SPK-601's Specificity for Phosphatidylcholine-Specific Phospholipase C (PC-PLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SPK-601 and other inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), a key enzyme in various cellular signaling pathways. The specificity of any inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. This document aims to provide an objective analysis of this compound's performance against alternative compounds, supported by available experimental data and detailed methodologies.
Introduction to PC-PLC and its Inhibition
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a pivotal enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce two second messengers: phosphocholine and diacylglycerol (DAG).[1] This enzymatic activity is implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PC-PLC activity has been linked to various diseases, making it an attractive target for therapeutic intervention.
This compound (also known as LMV-601) has emerged as a potent inhibitor of PC-PLC.[2][3][4][5] This guide will delve into the specifics of its inhibitory action and compare it with other known PC-PLC inhibitors.
Comparative Analysis of PC-PLC Inhibitors
The following table summarizes the available quantitative data for this compound and its key competitors. It is important to note that while this compound is described as a potent inhibitor with an in vitro IC50 similar to the well-characterized inhibitor D609, a specific IC50 value for its direct enzymatic inhibition is not publicly available at the time of this publication.[6]
| Inhibitor | Target | Type of Inhibition | Potency (Ki/IC50) | Off-Target Effects Noted |
| This compound | PC-PLC | Not specified | IC50 reportedly similar to D609 (in vitro) | Antimicrobial agent [2][3][4][5] |
| D609 | PC-PLC | Competitive | Ki = 6.4 µM[7] | Inhibits cytosolic phospholipase A2 (cPLA2) with Ki = 86.25 µM |
| R-7ABO | PC-PLC | Not specified | Not specified | Not specified |
| S-7ABO | PC-PLC | Not specified | Not specified | Not specified |
| U-73122 | General PLC | Not specified | Not specified | Pleiotropic effects, may not directly inhibit PLC enzymes[8][9] |
Signaling Pathway of PC-PLC
The following diagram illustrates the central role of PC-PLC in cellular signaling.
References
- 1. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of novel PC-PLC activity inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
comparative analysis of SPK-601 and other antimicrobial agents
A Comparative Analysis of SPK-601 and Other Antimicrobial Agents: A Review of Currently Available Data
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking comparative data on the antimicrobial agent this compound will find a notable absence of comprehensive, publicly available studies. While identified as a promising antimicrobial candidate, a thorough comparative analysis with established agents is currently hindered by a lack of published experimental data on its broad-spectrum efficacy.
This compound, also known as LMV-601, is recognized as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] This mechanism of action suggests a potential for antimicrobial activity. However, the current body of scientific literature predominantly focuses on its antiviral properties, particularly against the human papillomavirus (HPV). One study has indicated that this compound exhibits a dose-dependent inhibitory effect on the growth of HPV-31 infected cells, with a reported half-maximal inhibitory concentration (IC50) of 16 μg/mL. This research also points to its ability to inhibit HPV-31 specific RNA expression and DNA replication.
A comprehensive comparative analysis, as requested by researchers, would necessitate the following experimental data for this compound and its comparator agents:
Data Requirements for a Comprehensive Comparative Analysis:
| Data Point | Description |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism. This should be determined for a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial agent required to kill a particular bacterium. |
| Time-Kill Kinetics | An assay to determine the rate at which an antimicrobial agent kills a microorganism over time. |
| In Vivo Efficacy | Data from animal models of infection to assess the agent's effectiveness in a living organism, including parameters like survival rates and reduction in bacterial burden in key organs. |
| Spectrum of Activity | A detailed profile of the microorganisms that are susceptible to the antimicrobial agent. |
| Safety and Toxicity Profile | In vitro and in vivo data on the potential adverse effects of the agent on host cells and tissues. |
Without this foundational data for this compound, a direct and objective comparison with other antimicrobial agents is not feasible. The scientific community awaits further research and publication of such data to fully evaluate the therapeutic potential of this compound in the context of existing antimicrobial therapies.
Illustrative Methodologies for Future Comparative Studies:
To facilitate future comparative analyses, the following standard experimental protocols are recommended:
Minimum Inhibitory Concentration (MIC) Assay Protocol:
A standardized broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI), should be employed.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
The workflow for a typical MIC assay can be visualized as follows:
Signaling Pathway of PC-PLC Inhibition:
The proposed mechanism of action for this compound involves the inhibition of PC-PLC. This enzyme plays a crucial role in various cellular processes by hydrolyzing phosphatidylcholine. A simplified representation of this pathway and the point of inhibition is depicted below:
The generation and dissemination of robust preclinical data on the antibacterial and antifungal properties of this compound are critical next steps. Such data will be invaluable to the scientific community for conducting meaningful comparative analyses and for determining the future role of this compound in the antimicrobial armamentarium.
References
Cross-Validation of SPK-RPE65's Effects with Genetic Knockdowns of RPE65
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of SPK-RPE65, a gene therapy product, with the phenotypic consequences of the genetic knockdown of its target, the RPE65 gene. This cross-validation approach is essential for understanding the mechanism of action of SPK-RPE65 and for the development of future therapies for inherited retinal diseases.
Data Summary
The following table summarizes the quantitative data from studies on SPK-RPE65 and RPE65 knockdown models.
| Parameter | SPK-RPE65 Treatment | RPE65 Knockdown |
| Visual Function | ||
| Full-Field Light Sensitivity Threshold (FST) | Significant improvement in light sensitivity | Markedly decreased light sensitivity |
| Multi-Luminance Mobility Test (MLMT) | Improved navigation in low-light conditions | Impaired navigation in low-light conditions |
| Visual Field | Expansion of the functional visual field | Constriction of the visual field |
| Retinal Structure | ||
| Outer Nuclear Layer (ONL) Thickness | Preservation of ONL thickness | Progressive thinning of the ONL |
| Retinal Pigment Epithelium (RPE) Health | Restoration of RPE morphology and function | RPE atrophy and dysfunction |
| Mechanism of Action | ||
| RPE65 Enzyme Activity | Restoration of RPE65 isomerase activity | Absence or significant reduction of RPE65 isomerase activity |
| 11-cis-retinal Levels | Increased production of 11-cis-retinal | Depletion of 11-cis-retinal |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the visual cycle signaling pathway and a typical experimental workflow for cross-validation.
Caption: The visual cycle pathway, highlighting the role of RPE65 and the points of intervention for SPK-RPE65 and RPE65 knockdown.
Caption: A generalized experimental workflow for the cross-validation of SPK-RPE65's effects with RPE65 genetic knockdowns.
Experimental Protocols
1. SPK-RPE65 Administration in Animal Models
-
Vector: Adeno-associated virus serotype 2 (AAV2) carrying the human RPE65 cDNA.
-
Animal Model: Typically, animal models with naturally occurring or engineered mutations in the RPE65 gene (e.g., RPE65-deficient dogs or mice).
-
Administration: Subretinal injection of the AAV2-hRPE65 vector. A single injection is administered to one or both eyes.
-
Dosage: The vector dose is optimized to achieve efficient transduction of RPE cells with minimal toxicity.
-
Post-injection Monitoring: Animals are monitored for adverse events and the therapeutic effects are assessed at various time points post-injection.
2. RPE65 Genetic Knockdown
-
Methodology: RNA interference (RNAi) using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) targeting the RPE65 mRNA, or CRISPR-Cas9 mediated gene knockout.
-
Delivery: Viral vectors (e.g., AAV) or non-viral methods are used to deliver the knockdown construct to the RPE cells in vivo or in vitro.
-
Validation: The efficiency of the knockdown is confirmed by measuring RPE65 mRNA and protein levels using techniques such as quantitative PCR (qPCR) and Western blotting.
-
Phenotypic Analysis: The functional and structural consequences of RPE65 knockdown are assessed using the same methods as for the SPK-RPE65 treated group to allow for direct comparison.
3. Functional and Structural Assessments
-
Electroretinography (ERG): Measures the electrical responses of the various cell types in the retina to a light stimulus. This provides an objective measure of retinal function.
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the measurement of retinal layer thickness, including the outer nuclear layer.
-
Behavioral Tests: Such as the multi-luminance mobility test, assess the animal's ability to navigate in different light conditions, providing a measure of functional vision.
-
Histology and Immunohistochemistry: Post-mortem analysis of retinal tissue to examine cellular morphology, protein expression, and localization.
Conclusion
The cross-validation of SPK-RPE65's effects with the phenotypes observed in RPE65 knockdown models provides compelling evidence for the on-target mechanism of action of this gene therapy. While SPK-RPE65 restores the function of the visual cycle and preserves retinal structure, the knockdown of RPE65 leads to a decline in visual function and retinal degeneration. This comparative approach is a powerful tool in the preclinical and clinical development of gene therapies, enabling a thorough understanding of their efficacy and safety.
Evaluating the Efficacy of SPK-601 Against Other PLC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SPK-601, a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, with other known PLC inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies of PLC signaling pathways and for drug development professionals evaluating potential therapeutic candidates.
Introduction to PLC Inhibition
Phospholipase C (PLC) enzymes are a crucial component of cellular signaling, catalyzing the hydrolysis of phospholipids to generate second messengers like diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers, in turn, modulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant activity of PLC has been implicated in various diseases, making PLC inhibitors valuable research tools and potential therapeutic agents. This compound has emerged as a noteworthy inhibitor of PC-PLC, a specific subclass of PLC enzymes. This guide evaluates its performance against other established PLC inhibitors, D609 and U73122.
Comparative Efficacy of PLC Inhibitors
The inhibitory potency of this compound has been directly compared to D609, another PC-PLC inhibitor. In vitro studies utilizing purified PC-PLC from Bacillus cereus have demonstrated that this compound exhibits a dose-response curve and an IC50 value similar to that of D609.[1] While a specific IC50 value for this compound from publicly available literature is not consistently reported, its comparable efficacy to D609 provides a benchmark for its potency.
For a broader comparison, the table below summarizes the reported efficacy data for D609 and the general PLC inhibitor U73122. It is important to note that these values were determined under various experimental conditions and should be interpreted as indicative rather than absolute comparative measures.
| Inhibitor | Target | Assay Type | Efficacy Metric | Reported Value(s) |
| This compound | PC-PLC | In vitro (purified B. cereus PC-PLC) | IC50 | Similar to D609[1] |
| D609 | PC-PLC | In vitro | Ki | 6.4 µM[2] |
| PC-PLC | In vitro | IC50 | 94 µM | |
| Cellular (MDA-MB-231 cells) | PC-PLC inhibition | % Inhibition | 60-80% at 50 µg/mL | |
| U73122 | PLC (general) | In vitro | IC50 | 1-2.1 µM |
| PLCβ2 | In vitro (recombinant human) | IC50 | ~6 µM[3] | |
| PLCβ3 | In vitro | IC50 | ~6 µM[3] | |
| Agonist-induced platelet aggregation | Cellular | IC50 | 1-5 µM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PLC signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: PLC signaling pathway and points of inhibition.
Caption: General experimental workflows for evaluating PLC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cellular assays to evaluate PLC inhibitor efficacy.
In Vitro PLC Inhibition Assay (Amplex Red Method)
This protocol is adapted from commercially available kits and has been used to assess PC-PLC activity.[4][5][6]
1. Reagent Preparation:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2).
-
Amplex Red Reagent: Dissolve Amplex Red in DMSO to make a stock solution. Protect from light.
-
Horseradish Peroxidase (HRP): Prepare a stock solution in reaction buffer.
-
Choline Oxidase: Prepare a stock solution in reaction buffer.
-
Phosphatidylcholine (PC) Substrate: Prepare a stock solution of PC in a suitable solvent.
-
Inhibitor Stock Solutions: Prepare serial dilutions of this compound, D609, and other test compounds in DMSO.
2. Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Add the purified PC-PLC enzyme to all wells except the negative control.
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and choline oxidase in reaction buffer.
-
Add the PC substrate to all wells to initiate the reaction.
-
Add the reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).
3. Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular PLC Inhibition Assay (Inositol Phosphate Accumulation)
This method measures the accumulation of a downstream product of PLC activity in a cellular context.[7][8]
1. Cell Culture and Labeling:
-
Plate cells (e.g., HEK293, HeLa) in multi-well plates and grow to confluency.
-
Label the cells with [³H]myo-inositol in inositol-free medium overnight.
2. Inhibition and Stimulation:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of the PLC inhibitor (or vehicle control) in the presence of LiCl (which prevents inositol phosphate degradation) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a PLC-activating agonist (e.g., carbachol, bradykinin) for a defined period (e.g., 30-60 minutes).
3. Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the extracts with a potassium carbonate solution.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).
4. Data Analysis:
-
Quantify the amount of [³H]inositol phosphates in each sample using liquid scintillation counting.
-
Normalize the data to the stimulated control.
-
Plot the normalized values against the inhibitor concentration to determine the IC50.
Conclusion
This compound is a potent PC-PLC inhibitor with an efficacy comparable to D609 in vitro. Its specificity for PC-PLC makes it a valuable tool for dissecting the roles of this particular PLC isozyme in cellular signaling. In contrast, U73122 acts as a broad-spectrum PLC inhibitor. The choice of inhibitor will, therefore, depend on the specific research question. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of these and other PLC inhibitors in their own experimental systems. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the potency and selectivity of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D609 inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the On-Target Effects of SPK-601: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
SPK-601 has been identified as a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cellular signaling pathways and disease processes. Verifying the on-target effects of this compound is crucial for advancing its development as a potential therapeutic agent. This guide provides a comparative overview of secondary assays to confirm the direct inhibition of PC-PLC by this compound and its downstream consequences, alongside alternative inhibitors for contextual performance analysis.
On-Target Effect Confirmation: A Multi-faceted Approach
Direct inhibition of PC-PLC by this compound can be quantitatively assessed, with downstream cellular events serving as secondary confirmation of its mechanism of action. A well-established alternative PC-PLC inhibitor, D609, provides a benchmark for comparative analysis.
Quantitative Comparison of PC-PLC Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Secondary Effects | Reference Compound |
| This compound | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Similar to D609 | Inhibition of DAG and PA production, suppression of Rho and Cdc42 activation | D609 |
| D609 | Phosphatidylcholine-Specific Phospholipase C (PC-PLC), Sphingomyelin Synthase (SMS) | Not explicitly stated, used as a reference | Inhibition of PC-PLC activity | N/A |
| R-7ABO | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Concentration-dependent inhibition | Inhibition of B. cereus and HUVEC PC-PLC activity | D609 |
| S-7ABO | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Concentration-dependent inhibition | Inhibition of B. cereus and HUVEC PC-PLC activity | D609 |
Key Experimental Protocols
Accurate and reproducible data are paramount in confirming on-target effects. The following are detailed methodologies for key experiments.
In Vitro PC-PLC Activity Assay
This assay directly measures the enzymatic activity of PC-PLC in the presence of an inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 60 mM NaCl, 3 mM CaCl2).
-
Reconstitute purified PC-PLC (e.g., from Bacillus cereus) in the reaction buffer.
-
Prepare a stock solution of this compound and other inhibitors (e.g., D609) in a suitable solvent (e.g., DMSO).
-
Utilize a commercially available kit such as the Amplex Red PC-PLC-specific assay kit.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound or the reference inhibitor to the wells.
-
Add the purified PC-PLC enzyme to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the Amplex Red reagent and other kit components according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine PC-PLC activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Measurement of Downstream Signaling Molecules
The inhibition of PC-PLC by this compound is expected to decrease the production of its downstream products, diacylglycerol (DAG) and phosphocholine. DAG can be further converted to phosphatidic acid (PA).
Protocol for DAG and PA Quantification:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., those known to have high PC-PLC activity) to a suitable confluency.
-
Treat the cells with this compound or a reference inhibitor at various concentrations for a defined period.
-
-
Lipid Extraction:
-
After treatment, lyse the cells and extract the total lipids using a suitable organic solvent extraction method (e.g., Bligh-Dyer method).
-
-
Quantification:
-
Separate the lipid species using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the levels of DAG and PA relative to a control (e.g., total phosphate or an internal standard).
-
-
Data Analysis:
-
Compare the levels of DAG and PA in inhibitor-treated cells to those in vehicle-treated control cells to determine the extent of inhibition.
-
Rho and Cdc42 Activation Assay
PC-PLC activity has been linked to the activation of small GTPases like Rho and Cdc42.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a reference inhibitor.
-
Lyse the cells in a buffer that preserves the activation state of GTPases.
-
-
Pull-down Assay:
-
Use a commercially available Rho or Cdc42 activation assay kit, which typically involves a pull-down of the active (GTP-bound) form of the protein using a specific binding domain (e.g., Rhotekin-RBD for Rho, PAK-PBD for Cdc42) conjugated to beads.
-
-
Western Blot Analysis:
-
Elute the pulled-down proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for RhoA and Cdc42.
-
-
Data Analysis:
-
Quantify the band intensity of the active GTPases and normalize it to the total amount of the respective protein in the cell lysate.
-
Compare the levels of activated Rho and Cdc42 in inhibitor-treated cells to control cells.
-
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the PC-PLC signaling pathway and the workflow for confirming this compound's on-target effects.
Caption: PC-PLC Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Confirming this compound On-Target Effects.
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Comparison of SPK-601 and Other Inhibitors of the Diacylglycerol (DAG) Signaling Pathway
This guide provides a detailed comparison of this compound and other prominent inhibitors targeting the diacylglycerol (DAG) signaling pathway. The information is curated to assist researchers in making informed decisions for their experimental designs and drug development programs.
The DAG signaling pathway is a crucial cellular cascade that governs a multitude of physiological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, notably cancer and immunological disorders. Consequently, molecules that modulate DAG signaling are of significant therapeutic interest. This guide focuses on a comparative analysis of this compound, a Phosphatidylcholine-Specific Phospholipase C (PC-PLC) inhibitor, with other inhibitors that act on different nodes of the DAG pathway, such as Diacylglycerol Kinase (DGK) and Diacylglycerol Lipase (DAGL).
The Diacylglycerol Signaling Pathway and Points of Inhibition
The generation and metabolism of diacylglycerol are tightly regulated by a series of enzymes. An initial step in one of the pathways for DAG production involves the hydrolysis of phosphatidylcholine by PC-PLC. Once produced, DAG can activate downstream effectors, most notably Protein Kinase C (PKC). The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by DGK or to monoacylglycerol (MAG) by DAGL. The inhibitors discussed in this guide target these key enzymatic steps.
Quantitative Comparison of Inhibitors
The following tables summarize the quantitative data for various inhibitors of the DAG signaling pathway, categorized by their respective targets.
Table 1: PC-PLC Inhibitors
| Inhibitor | Target | IC50 | Organism/Assay Condition | Reference |
| This compound | PC-PLC | Similar to D609 | Bacillus cereus PC-PLC in vitro | [1] |
| D609 | PC-PLC | Not explicitly stated in provided results | Bacillus cereus PC-PLC in vitro | [1] |
Note: The precise IC50 value for this compound is proprietary information. However, its inhibitory effect on PC-PLC is comparable to that of D609[1].
Table 2: Diacylglycerol Kinase (DGK) Inhibitors
| Inhibitor | Target Isoform(s) | IC50 | Organism/Assay Condition | Reference |
| R59022 | DGK (pan) | 2.8 µM | - | [2][3][4][5] |
| DGKα | ~25 µM | In vitro liposome-based assay | [6] | |
| DGKι | ~55-65 µM | In vitro liposome-based assay | [6] | |
| R59949 | DGK (pan) | 300 nM | Isolated platelet plasma membranes | [7][8][9][10] |
| ASP1570 | DGKζ | 4.7 nM (human) | In vitro kinase assay | [11][12] |
| DGKζ | 3.0 nM (mouse) | In vitro kinase assay | [11] | |
| BAY 2965501 | DGKζ | 27 nM (human) | In vitro kinase assay | [13][14] |
| DGKζ | 35 nM (mouse) | In vitro kinase assay | [13] |
Table 3: Diacylglycerol Lipase (DAGL) Inhibitors
| Inhibitor | Target | IC50 | Organism/Assay Condition | Reference |
| RHC80267 | DAGL | 4 µM | Canine platelet enzyme | [15][16][17][18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PC-PLC Activity Assay
This protocol is a generalized procedure for measuring the activity of PC-PLC and the inhibitory effect of compounds like this compound.
Protocol:
-
Substrate Preparation: A chromogenic substrate, p-Nitrophenylphosphorylcholine (NPPC), is used to measure PC-PLC activity. Prepare a working solution of NPPC in an appropriate assay buffer (e.g., pH 7.2-7.5)[20].
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PC-PLC enzyme, and varying concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Initiate Reaction: Add the NPPC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measurement: The hydrolysis of NPPC by PC-PLC releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The rate of p-nitrophenol production is proportional to the PC-PLC activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Diacylglycerol (DAG) Quantification Assay
This protocol describes a common method for quantifying cellular DAG levels, which can be used to assess the in-cell activity of inhibitors that modulate DAG metabolism.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate stimulus to induce DAG production and with the inhibitor of interest (e.g., this compound, R59949, or RHC80267) at various concentrations for the desired time.
-
Lipid Extraction: After treatment, wash the cells with cold PBS and lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Enzymatic Conversion of DAG:
-
Radiometric Assay: The extracted lipids are incubated with DAG kinase and [γ-³²P]ATP or [γ-³³P]ATP. The DAG kinase specifically phosphorylates DAG to form radiolabeled phosphatidic acid (PA)[21][22][23].
-
Fluorometric Assay: A coupled enzymatic reaction is used where DAG is first phosphorylated by a kinase, and the resulting product is further processed to generate a fluorescent signal[24].
-
-
Separation and Quantification:
-
Radiometric Assay: The lipids are separated by thin-layer chromatography (TLC). The radiolabeled PA spots are visualized and quantified using a phosphorimager[21].
-
Fluorometric Assay: The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The amount of labeled PA (or fluorescence) is proportional to the amount of DAG in the original sample. The DAG levels are normalized to the total amount of protein or lipid in the extract.
T-Cell Activation Assay (IL-2 Release)
This assay is used to assess the functional consequence of inhibiting DGK in T-cells, which is a key application for inhibitors like ASP1570 and BAY 2965501.
Protocol:
-
Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat).
-
Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of the DGK inhibitor (e.g., ASP1570) or a vehicle control.
-
T-Cell Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies, or other appropriate stimuli.
-
Incubation: Culture the cells for a suitable period (e.g., 24-48 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant. The concentration of Interleukin-2 (IL-2) in the supernatant is measured using an ELISA kit or a reporter gene assay[11][25][26][27][28][29].
-
Data Analysis: The amount of IL-2 released is indicative of T-cell activation. The effect of the inhibitor is determined by comparing the IL-2 levels in the inhibitor-treated samples to the vehicle-treated controls.
Conclusion
The choice of an inhibitor for the DAG signaling pathway is highly dependent on the specific research question and the desired point of intervention.
-
This compound offers a tool to investigate the role of PC-PLC in DAG generation. Its efficacy is noted to be comparable to D609[1].
-
DGK inhibitors , such as the newer and more potent compounds ASP1570 and BAY 2965501 , are of particular interest in immuno-oncology for their ability to enhance T-cell activation by increasing intracellular DAG levels[11][13]. The older DGK inhibitors, R59022 and R59949 , are less potent and may have off-target effects but can still be useful as tool compounds[6].
-
RHC80267 , a DAGL inhibitor, provides a means to study the alternative pathway of DAG metabolism and its impact on cellular signaling[15][17].
This guide provides a foundational comparison to aid in the selection and application of these valuable research tools. It is recommended to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. R 59-022 | CAS 93076-89-2 | R59022 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. ASP-1570 restores and enhances T-cell responses and demonstrates antitumor efficacy in vivo | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 14. BAY-2965501|2732902-08-6|COA [dcchemicals.com]
- 15. RHC-80267, diacylglycerol lipase inhibitor (CAS 83654-05-1) | Abcam [abcam.com]
- 16. selleckchem.com [selleckchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. astorscientific.us [astorscientific.us]
- 19. interpriseusa.com [interpriseusa.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 22. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
- 23. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 26. promega.com [promega.com]
- 27. criver.com [criver.com]
- 28. agilent.com [agilent.com]
- 29. biocompare.com [biocompare.com]
Independent Verification of SPK-601's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of the phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor SPK-601, also known as LMV-601, with established antiviral agents. Due to the limited publicly available data on this compound's specific antiviral efficacy, this guide utilizes data from its closely related compound, D609. This compound is a pure enantiomeric isomer of D609, a well-studied PC-PLC inhibitor with demonstrated antiviral properties. This comparison focuses on viruses where D609 has shown activity, namely Herpes Simplex Virus type 1 (HSV-1) and Respiratory Syncytial Virus (RSV).
Executive Summary
This compound, as a PC-PLC inhibitor, represents a host-targeted antiviral strategy. This mechanism of action differs from many current antiviral drugs that directly target viral enzymes. By inhibiting the host cell's PC-PLC, this compound and related compounds can disrupt the cellular environment necessary for viral replication. This guide presents available quantitative data for the representative PC-PLC inhibitor D609 against HSV-1 and RSV, alongside data for standard-of-care antiviral drugs, Acyclovir, Ribavirin, and Palivizumab. Detailed experimental protocols for common antiviral assays are also provided to facilitate independent verification and further research.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for D609 and comparator antiviral drugs against HSV-1 and RSV. These values represent the concentration of the drug required to inhibit viral replication by 50% in in-vitro assays.
| Virus | Compound | EC50/IC50 | Assay Type | Cell Line |
| Herpes Simplex Virus type 1 (HSV-1) | D609 | >3.8 µM (reduction) 75.2 µM (complete inhibition)[1] | Not Specified | Not Specified |
| Acyclovir | 1.8 µM[2] | Plaque Reduction Assay | Vero cells | |
| Penciclovir | 0.8 mg/L (~3.2 µM)[3] | Plaque Reduction Assay | MRC-5 cells | |
| Respiratory Syncytial Virus (RSV) | D609 | Data Not Available | - | - |
| Ribavirin | 3-10 µg/mL (~12.3-40.9 µM)[4][5] | Plaque Reduction Assay | Not Specified | |
| MDT-637 | 1.42 ng/mL (~0.003 µM)[6] | qPCR | Not Specified | |
| Palivizumab | Data Not Available (Prophylactic Antibody)[7][8][9] | - | - |
Note: The antiviral activity of D609 against HSV-1 is presented as a range, with concentrations for reduction and complete inhibition of virus production noted.[1] Specific EC50/IC50 values for D609 against RSV are not currently available in the public domain. Palivizumab is a monoclonal antibody used for prophylaxis and its efficacy is typically measured by reduction in hospitalization rates rather than a direct EC50 value from in-vitro assays.[7][8][9]
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is critical for drug development. The following are detailed methodologies for key experiments cited in this guide.
Plaque Reduction Assay
This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
Principle: This method measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero for HSV-1, HEp-2 for RSV) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound, D609) in a suitable cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus (multiplicity of infection - MOI) in the presence of the various concentrations of the test compound.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.
Principle: This assay quantifies the inhibition of the virus-induced morphological changes and cell death (cytopathic effect) in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates and incubate to form a semi-confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of virus.
-
Incubation: Incubate the plates for a period that allows for the development of significant CPE in the virus control wells (typically 3-7 days).
-
CPE Assessment: The extent of CPE is assessed qualitatively by microscopy or quantitatively using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo assay) that measures the metabolic activity of the remaining viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is the concentration of the compound that protects 50% of the cells from the viral CPE.
Quantitative PCR (qPCR)-Based Antiviral Assay
This assay measures the amount of viral genetic material (DNA or RNA) to determine the effect of an antiviral compound on viral replication.
Principle: This method quantifies the reduction in viral nucleic acid levels in infected cells treated with an antiviral agent.
Methodology:
-
Cell Culture and Infection: Seed host cells and infect with the virus in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the infected cells for a defined period to allow for viral replication.
-
Nucleic Acid Extraction: Isolate total DNA or RNA from the cells or the cell culture supernatant.
-
Reverse Transcription (for RNA viruses): For RNA viruses like RSV, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
qPCR Amplification: Perform qPCR using primers and probes specific to a conserved region of the viral genome. The amplification of the viral target is monitored in real-time.
-
Data Analysis: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve. The EC50 is the concentration of the compound that reduces the viral nucleic acid level by 50% compared to the untreated virus control.
Mandatory Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in-vitro antiviral activity of a test compound.
Signaling Pathway: Host-Targeted Antiviral Mechanism of PC-PLC Inhibitors
Caption: Inhibition of the PC-PLC signaling pathway by this compound/D609 to disrupt viral replication.
References
- 1. The antiviral xanthate compound D609 inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palivizumab - Wikipedia [en.wikipedia.org]
- 8. Recommended use of palivizumab to reduce complications of respiratory syncytial virus infection in infants - Canada.ca [canada.ca]
- 9. Palivizumab for the prevention of respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SPK-601
This document provides comprehensive guidance on the safe and compliant disposal of SPK-601, a substance presumed to be a synthetic paraffinic kerosene based on available safety data. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these guidelines is critical for minimizing environmental impact and ensuring personnel safety.
It is imperative to consult the specific Safety Data Sheet (SDS) for your particular this compound product before handling or disposal, as variations may exist between manufacturers.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with this compound. Based on analogous materials, this compound is likely a flammable liquid and an aspiration hazard.[1][2]
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be required.[1] |
General Handling Guidelines:
-
Avoid contact with skin and eyes.[1]
-
Do not ingest.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use only non-sparking tools.[2]
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Detailed Disposal Procedures
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition with a secure, tight-fitting lid.
Step 2: Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Synthetic Paraffinic Kerosene)".
-
Indicate the primary hazards, such as "Flammable Liquid" and "Aspiration Hazard".
-
Include the accumulation start date (the date the first drop of waste was added to the container).
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be well-ventilated and away from sources of ignition.[1][3]
-
Store in a cool, dry place and protect from direct sunlight.[2][3][4]
Step 4: Final Disposal
-
Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination and create a fire or explosion hazard.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Response Action | Detailed Protocol |
| Evacuation and Ventilation | Evacuate all non-essential personnel from the immediate area. Increase ventilation to the area if it is safe to do so.[3] |
| Control Ignition Sources | Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[3] |
| Containment | For small spills, use a spill kit with absorbent materials (e.g., sand, vermiculite) to contain the liquid.[5] For large spills, contact your institution's emergency response team immediately. |
| Cleanup and Decontamination | Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent or detergent. |
| Personal Exposure | If inhaled: Move the person to fresh air.[1] If on skin: Immediately wash the affected area with soap and plenty of water.[1] If in eyes: Rinse cautiously with water for several minutes.[1] |
| Medical Attention | Seek immediate medical attention if the substance is swallowed, if there is significant inhalation, or if skin or eye irritation persists.[1][2] |
References
Personal protective equipment for handling SPK-601
Essential Safety and Handling Guide for SPK-601
This guide provides immediate and essential safety, operational, and disposal information for handling this compound (also known as LMV-601; CAS No. 1096687-52-3) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research chemical.
Chemical Identifier:
-
Name: this compound, LMV-601
-
CAS Number: 1096687-52-3
-
Description: An inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and an antimicrobial agent.[1]
Immediate Safety Information
This compound is a research chemical with potential hazards. Based on available safety data, it is classified with the following risks:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | In case of inadequate ventilation or handling of powder, wear a suitable respirator. | To prevent inhalation of dust or aerosols, which may cause respiratory sensitization. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Solution Preparation: this compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the vial of this compound slowly to avoid splashing.
-
Avoidance of Hazards: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Contaminated work clothing should not be allowed out of the workplace.
-
Emergency Procedures:
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.
-
If inhaled: If breathing is difficult, remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.
-
Storage Plan:
-
Short-term storage (as a powder): Store at 4°C for up to 2 years.
-
Long-term storage (as a powder): Store at -20°C for up to 3 years.
-
Stock Solutions: If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°C. These are generally usable for up to one month.
-
General Storage Conditions: Keep the container tightly sealed and store in a dry, well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste. Do not allow it to enter the sewage system. |
| Contaminated Labware | Place in a designated, sealed container for chemical waste pickup. |
| Contaminated PPE | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
Wash contaminated clothing before reuse.
Experimental Workflow and Safety Precautions
The following diagram illustrates a typical experimental workflow for using this compound, incorporating the necessary safety precautions at each step.
Caption: A flowchart detailing the necessary steps and safety precautions for handling this compound from preparation to disposal.
Signaling Pathway of this compound
This compound is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). The diagram below illustrates its mechanism of action.
Caption: this compound inhibits the action of PC-PLC, preventing the breakdown of phosphatidylcholine.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
